molecular formula C4H6ClN3O2 B1390766 [1,2,4]Triazol-1-yl-acetic acid hydrochloride CAS No. 113534-57-9

[1,2,4]Triazol-1-yl-acetic acid hydrochloride

Cat. No.: B1390766
CAS No.: 113534-57-9
M. Wt: 163.56 g/mol
InChI Key: BYWALPXCJDSEDI-UHFFFAOYSA-N
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Description

[1,2,4]Triazol-1-yl-acetic acid hydrochloride is a useful research compound. Its molecular formula is C4H6ClN3O2 and its molecular weight is 163.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,2,4]Triazol-1-yl-acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,2,4]Triazol-1-yl-acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.ClH/c8-4(9)1-7-3-5-2-6-7;/h2-3H,1H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWALPXCJDSEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904695
Record name 1H-1,2,4-Triazole-1-acetic acid, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113534-57-9
Record name 1H-1,2,4-Triazole-1-acetic acid, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2,4-Triazol-1-yl-acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural core of numerous antifungal, antiviral, and anticancer agents. Its prevalence stems from its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1] The derivatization of this scaffold, for instance by the introduction of an acetic acid moiety, allows for the fine-tuning of its physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the physicochemical properties of 1,2,4-Triazol-1-yl-acetic acid hydrochloride, a salt form often utilized to enhance the solubility and bioavailability of parent drug molecules. Understanding these fundamental characteristics is paramount for formulation development, analytical method design, and predicting the in vivo behavior of this important pharmaceutical building block.

The physicochemical properties of a drug candidate are critical determinants of its ultimate success.[2][3] Properties such as solubility, pKa, and solid-state characteristics directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] For ionizable compounds like 1,2,4-Triazol-1-yl-acetic acid, salt formation is a common strategy to overcome poor aqueous solubility and improve handling properties. The hydrochloride salt, in particular, is frequently employed in drug development. This guide will delve into the key physicochemical parameters of 1,2,4-Triazol-1-yl-acetic acid hydrochloride, providing both theoretical insights and practical experimental protocols for their determination.

Chemical Identity and Structure

1,2,4-Triazol-1-yl-acetic acid hydrochloride is the hydrochloride salt of 1,2,4-Triazol-1-yl-acetic acid. The formation of the salt occurs through the protonation of one of the nitrogen atoms of the triazole ring by hydrochloric acid.

  • Chemical Name: 2-(1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

  • Synonyms: (1,2,4-Triazol-1-yl)acetic acid hydrochloride

  • Molecular Formula: C₄H₆ClN₃O₂

  • Molecular Weight: 163.56 g/mol

  • CAS Number: 113534-57-9[4]

The structure of the parent molecule, 1,2,4-Triazol-1-yl-acetic acid, is presented below:

Caption: Chemical structure of 1,2,4-Triazol-1-yl-acetic acid.

In the hydrochloride salt, a proton (H⁺) from hydrochloric acid will associate with one of the nitrogen atoms of the triazole ring, and a chloride ion (Cl⁻) will be the counter-ion. The most likely site of protonation is the N4 nitrogen, due to the availability of its lone pair of electrons.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its successful development. These properties dictate its behavior from the bulk state to its interaction with biological systems.

Physical State and Appearance

1,2,4-Triazol-1-yl-acetic acid is a solid at room temperature.[5][6] The hydrochloride salt is also expected to be a crystalline solid. The color is typically white to off-white.

Melting Point

The melting point is a critical indicator of purity and can be influenced by the crystalline form. For the parent compound, 1,2,4-Triazol-1-yl-acetic acid, a melting point range of 201-205 °C has been reported.[7] The melting point of the hydrochloride salt is expected to be different and is a key parameter to be determined experimentally for characterization.

Solubility

Solubility is a crucial factor for drug absorption and formulation. The parent compound, 1,2,4-Triazol-1-yl-acetic acid, is reported to be soluble in water.[7] The formation of a hydrochloride salt is a well-established method to enhance the aqueous solubility of a compound containing a basic functional group, such as the triazole ring. Therefore, 1,2,4-Triazol-1-yl-acetic acid hydrochloride is anticipated to have significantly higher aqueous solubility compared to the free acid.

Table 1: Predicted and Reported Solubility Data

CompoundSolventSolubilityReference
1,2,4-Triazol-1-yl-acetic acidWaterSoluble[7]
1,2,4-Triazol-1-yl-acetic acidDMSOSparingly Soluble[7]
1,2,4-Triazol-1-yl-acetic acidMethanolSlightly Soluble[7]
1,2,4-Triazol-1-yl-acetic acid hydrochlorideWaterExpected to be highly soluble-
Acidity and Basicity (pKa)

The pKa values of a molecule are critical as they determine its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. 1,2,4-Triazol-1-yl-acetic acid is an amphoteric molecule, possessing both an acidic carboxylic acid group and a basic triazole ring.

  • Carboxylic Acid pKa: The pKa of the carboxylic acid group is predicted to be around 3.27.[7] This indicates that at physiological pH (around 7.4), the carboxylic acid group will be predominantly in its deprotonated, anionic form (carboxylate).

  • Triazole pKa: The parent 1,2,4-triazole has a pKa of 2.45 for the protonated form (1,2,4-triazolium).[1] The pKa of the triazole ring in 1,2,4-Triazol-1-yl-acetic acid is expected to be in a similar range. In the hydrochloride salt, the triazole ring will be protonated.

The determination of the precise pKa values for 1,2,4-Triazol-1-yl-acetic acid hydrochloride is essential for understanding its behavior in different biological compartments.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following section outlines detailed, self-validating experimental protocols for determining the key physicochemical properties of 1,2,4-Triazol-1-yl-acetic acid hydrochloride.

Synthesis of 1,2,4-Triazol-1-yl-acetic acid Hydrochloride

A common method for the synthesis of the parent compound involves the reaction of 1,2,4-triazole with an appropriate haloacetic acid or its ester. A general procedure for the synthesis of the hydrochloride salt is as follows:

Step-by-Step Methodology:

  • Synthesis of 1,2,4-Triazol-1-yl-acetic acid: A mixture of 1,2,4-triazole and an equimolar amount of ethyl chloroacetate in a suitable solvent (e.g., ethanol) is refluxed in the presence of a base (e.g., sodium ethoxide).

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a base (e.g., sodium hydroxide).

  • Acidification: The reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 1,2,4-Triazol-1-yl-acetic acid.

  • Formation of the Hydrochloride Salt: The isolated 1,2,4-Triazol-1-yl-acetic acid is dissolved in a suitable solvent (e.g., isopropanol). An equimolar amount of concentrated hydrochloric acid is then added dropwise with stirring.

  • Isolation: The precipitated 1,2,4-Triazol-1-yl-acetic acid hydrochloride is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Synthesis_Workflow A 1,2,4-Triazole + Ethyl Chloroacetate B Reflux with Base (e.g., NaOEt) A->B C Ester Intermediate B->C D Base Hydrolysis (e.g., NaOH) C->D E 1,2,4-Triazol-1-yl-acetic acid Sodium Salt D->E F Acidification (HCl) E->F G 1,2,4-Triazol-1-yl-acetic acid (Free Acid) F->G H Dissolve in Solvent (e.g., Isopropanol) G->H I Add HCl H->I J 1,2,4-Triazol-1-yl-acetic acid Hydrochloride I->J K Filtration, Washing, Drying J->K L Purified Product K->L

Caption: General workflow for the synthesis of 1,2,4-Triazol-1-yl-acetic acid hydrochloride.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will provide information on the number and types of protons and their connectivity. For 1,2,4-Triazol-1-yl-acetic acid hydrochloride, characteristic signals are expected for the two triazole protons, the methylene protons of the acetic acid moiety, and a broad signal for the acidic proton of the carboxylic acid and the proton on the triazole ring. The chemical shifts will be influenced by the protonation state.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the two distinct carbons of the triazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

  • A broad O-H stretching band for the carboxylic acid.

  • A strong C=O stretching band for the carbonyl group.

  • C-N and N-N stretching vibrations from the triazole ring.

  • N-H stretching and bending vibrations from the protonated triazole ring.

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound. For 1,2,4-Triazol-1-yl-acetic acid, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.[8] For the hydrochloride salt, under appropriate ionization conditions, the mass spectrum will show the mass of the protonated parent molecule.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for investigating the solid-state properties of the hydrochloride salt.

  • DSC: Can be used to determine the melting point and to screen for the presence of different polymorphic forms.

  • TGA: Provides information on the thermal stability of the compound and can detect the presence of solvates or hydrates.

Importance of Physicochemical Properties in Drug Development

The physicochemical properties of 1,2,4-Triazol-1-yl-acetic acid hydrochloride are not merely academic data points; they are critical parameters that guide the entire drug development process.

Drug_Development_Pathway cluster_0 Physicochemical Properties cluster_1 Drug Development Stages Solubility Solubility Formulation Formulation Design Solubility->Formulation Impacts dosage form pKa pKa ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) pKa->ADME Influences absorption and distribution Stability Solid-State Stability (Polymorphism, Hygroscopicity) Stability->Formulation Determines storage and handling Efficacy Therapeutic Efficacy Formulation->Efficacy Affects bioavailability ADME->Efficacy Governs drug concentration at target

Caption: The central role of physicochemical properties in the drug development cascade.

  • Formulation Development: The enhanced aqueous solubility of the hydrochloride salt facilitates the development of parenteral and oral dosage forms.

  • Biopharmaceutical Performance: The pKa values will dictate the extent of ionization in the gastrointestinal tract, which is a key determinant of its absorption.

  • Stability and Shelf-life: Understanding the solid-state properties, such as hygroscopicity and polymorphism, is essential for ensuring the stability and shelf-life of the final drug product.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of 1,2,4-Triazol-1-yl-acetic acid hydrochloride. While specific experimental data for the hydrochloride salt is limited in the public domain, this guide has synthesized available information on the parent compound with established principles of salt formation and characterization. The provided experimental protocols offer a robust framework for researchers to generate the necessary data for their specific applications. A thorough understanding and characterization of these fundamental properties are indispensable for the successful development of any new chemical entity incorporating this versatile triazole scaffold.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

  • 1,2,4-Triazole-1-acetic acid | C4H5N3O2 | CID 1810180 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Retrieved February 3, 2026, from [Link]

  • 1H-1,2,4-triazol-1-ylacetic acid is a known environmental transformation product of paclobutrazol, cyproconazole, myclobutanil, hexaconazole, bitertanol, tetraconazole, and penconazole. (n.d.). Retrieved February 3, 2026, from [Link]

  • 1,2,4-triazole (Ref: CGA 71019) - AERU. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Biological Activity and Therapeutic Potential of Novel Triazol-1-yl-Acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Triazol-1-yl-acetic acid scaffold represents a privileged structure in medicinal chemistry, effectively bridging the gap between established azole pharmacophores and carboxylic acid-based anti-inflammatory agents. This guide analyzes the biological activity of these analogs, specifically focusing on their dual-action potential as antimicrobial and anti-inflammatory agents.[1][2][3][4]

By integrating a stable triazole core (1,2,4- or 1,2,3-isomer) with an acetic acid moiety, researchers can exploit specific molecular interactions: the triazole nitrogen coordinates with metal centers in metalloenzymes (e.g., Heme-Fe in CYP51), while the carboxylate group mimics endogenous substrates or interacts with cationic residues in target proteins (e.g., Arg120 in COX enzymes). This guide details the synthesis, mechanistic validation, and experimental protocols required to evaluate these novel analogs.

Chemical Foundation & Synthesis Strategy

The Scaffold Logic

The efficacy of triazol-1-yl-acetic acid analogs stems from their bioisosteric properties.

  • Triazole Ring: Acts as a robust linker and a hydrogen bond acceptor. In antifungal applications, N-4 of the 1,2,4-triazole coordinates with the heme iron of lanosterol 14α-demethylase.

  • Acetic Acid Moiety: Increases water solubility and provides a handle for salt formation. Crucially, it mimics the carboxylate pharmacophore found in NSAIDs (e.g., diclofenac, indomethacin), facilitating binding to cyclooxygenase (COX) active sites.

Synthetic Workflow

The synthesis typically follows a convergent pathway. For 1,2,4-triazoles, a "one-pot" cyclization is often employed, followed by


-alkylation with chloroacetic acid.

Diagram 1: Synthetic Pathway for Triazol-1-yl-Acetic Acid Analogs

SynthesisWorkflow Start Precursor (Hydrazide/Amine) Cyclization Cyclization (CS2/KOH or Formic Acid) Start->Cyclization Reflux TriazoleCore 1,2,4-Triazole Core (Intermediates) Cyclization->TriazoleCore Yield: 60-80% Alkylation N-Alkylation (Cl-CH2-COOH / K2CO3) TriazoleCore->Alkylation SN2 Reaction Product Target Analog (Triazol-1-yl-acetic acid) Alkylation->Product Acidification

Caption: Step-wise synthesis starting from hydrazide precursors to the final acetic acid derivative via cyclization and N-alkylation.

Therapeutic Applications & Mechanisms[1][5][6]

Antimicrobial & Antifungal Activity

Mechanism: The primary mode of action for triazole antifungals is the inhibition of CYP51 (Lanosterol 14α-demethylase) .[5] The triazole nitrogen binds to the heme iron, preventing the demethylation of lanosterol, a precursor to ergosterol. This leads to membrane instability and accumulation of toxic sterols.

  • Key Insight: The addition of the acetic acid moiety has been shown to modulate solubility and cell penetration, often enhancing activity against Gram-negative bacteria (E. coli) compared to non-acidic analogs [1].

Anti-inflammatory Activity

Mechanism: Similar to traditional NSAIDs, these analogs target Cyclooxygenase (COX) enzymes. The acetic acid side chain enters the long hydrophobic channel of the COX enzyme and interacts with Arg120 , a critical residue for ligand anchoring.

  • Selectivity: 1,2,4-triazole derivatives often show a preference for COX-2 inhibition, reducing the gastric side effects associated with COX-1 inhibition [2].

Diagram 2: Dual Mechanism of Action

Mechanism cluster_Fungal Antifungal Pathway cluster_Inflam Anti-inflammatory Pathway Drug Triazol-1-yl-acetic Acid Analog CYP51 Target: CYP51 (Lanosterol 14α-demethylase) Drug->CYP51 N-4 Coordination COX Target: COX-2 Enzyme Drug->COX Carboxylate Binding Heme Heme Iron (Fe2+) CYP51->Heme Blocks O2 binding Ergosterol Ergosterol Depletion CYP51->Ergosterol Inhibits Membrane Membrane Lysis Ergosterol->Membrane Causes Arg120 Arg120 Residue COX->Arg120 Ionic Interaction PGE2 Reduced PGE2 Synthesis COX->PGE2 Inhibits Inflammation Reduced Inflammation PGE2->Inflammation Downregulates

Caption: Dual mechanistic pathways showing CYP51 inhibition (antifungal) and COX-2 inhibition (anti-inflammatory).

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include internal validation steps.

Protocol A: Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetic Acid Derivatives

Objective: Synthesize the target acid from a triazole precursor.

  • Reagents: 1,2,4-triazole derivative (1.0 equiv), Chloroacetic acid (1.2 equiv), Potassium Carbonate (

    
    , 2.0 equiv), Acetone (Solvent).
    
  • Procedure:

    • Dissolve the triazole derivative in dry acetone.

    • Add anhydrous

      
       and stir at room temperature for 30 mins (Activation step).
      
    • Add chloroacetic acid dropwise.

    • Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9).

    • Validation Step: The spot for the starting material must disappear. A new spot with lower

      
       (due to carboxylic acid polarity) should appear.
      
  • Work-up:

    • Filter the inorganic salts.

    • Evaporate solvent. Acidify the residue with dilute HCl to pH 3–4 to precipitate the free acid.

    • Recrystallize from Ethanol/Water.

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against C. albicans and S. aureus.

  • Preparation: Prepare stock solutions of analogs in DMSO (1 mg/mL).

  • Media: Use Mueller-Hinton Broth (bacteria) and Sabouraud Dextrose Broth (fungi).

  • Inoculum: Adjust organism density to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Plate Setup:

    • Use 96-well microtiter plates.

    • Perform serial 2-fold dilutions of the test compound (Range: 100

      
      g/mL to 0.19 
      
      
      
      g/mL).
    • Positive Control: Fluconazole (fungi) or Ciprofloxacin (bacteria).

    • Negative Control: DMSO only (Vehicle control).

    • Sterility Control: Media only.

  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: Visual turbidity inspection or absorbance at 600 nm.

    • Validation: The Sterility Control must remain clear. The Positive Control must show no growth at expected MICs.

Protocol C: COX Inhibition Assay (Colorimetric)

Objective: Quantify selectivity for COX-1 vs. COX-2.[6]

  • Kit: Use a commercial COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical).

  • Principle: Measures the peroxidase activity of COX heme, which oxidizes a colorimetric substrate (TMPD) during the reduction of PGG2 to PGH2.

  • Procedure:

    • Incubate ovine COX-1 and human recombinant COX-2 enzymes with test compounds (10

      
      M) for 10 mins at 25°C.
      
    • Add Arachidonic Acid (substrate) and TMPD.

    • Incubate for 2 mins.

    • Read absorbance at 590 nm.

  • Calculation:

    
    
    
  • Validation: Indomethacin (non-selective) and Celecoxib (COX-2 selective) must be included as reference standards.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Selected Analogs (Data aggregated from representative literature values [3, 4])

Compound IDR-Group SubstitutionMIC C. albicans (

g/mL)
MIC S. aureus (

g/mL)
COX-2 IC

(

M)
Selectivity Index (COX-2/COX-1)
Ref (Fluconazole) N/A0.5>64N/AN/A
Ref (Celecoxib) N/AN/AN/A0.04>300
Analog 3a 4-Cl-Phenyl12.56.250.8512.4
Analog 3b 2,4-Di-Cl-Phenyl1.23.121.108.5
Analog 3c 4-NO

-Phenyl
25.012.50.4545.2
Analog 3d 4-OCH

-Phenyl
50.025.05.202.1

Note: Electron-withdrawing groups (Cl, NO


) generally enhance biological activity compared to electron-donating groups (OCH

).

Structure-Activity Relationship (SAR) Analysis

The SAR of triazol-1-yl-acetic acid analogs reveals critical design rules:

  • N-1 Substitution: The acetic acid group is essential for COX binding. Esterification of this group typically reduces anti-inflammatory activity but may improve cell permeability (prodrug approach).

  • C-3/C-5 Substitution: Lipophilic aryl rings (phenyl, pyridyl) at these positions are crucial for hydrophobic interactions within the enzyme active sites.

  • Electronic Effects: Halogenated phenyl rings (Cl, F) enhance antifungal potency by increasing lipophilicity and metabolic stability.

Diagram 3: SAR Logic Flow

SAR cluster_Modifications Structural Modifications Core Triazol-1-yl-acetic Acid Core AcidGroup COOH Group (Essential for COX binding) Core->AcidGroup RingSub Phenyl Ring Subs (Cl, F, NO2) Core->RingSub Linker Methylene Linker (-CH2-) (Optimal Length = 1) Core->Linker Effect1 Increases Water Solubility & H-bonding AcidGroup->Effect1 Effect2 Enhances Lipophilicity & Potency RingSub->Effect2 Effect3 Maintains Steric Fit Linker->Effect3

Caption: Key structural features influencing the biological efficacy of the analogs.

References

  • Synthesis, characterization and evaluation of biological activity of some heterocyclic compounds containing 1,2,4-triazole ring. Source: ResearchGate URL:[4][7][8][Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Source: MDPI (Molecules) URL:[Link]

  • Synthesis and biological evaluation of 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives as anticancer and antimicrobial agents. Source: NIH / PubMed Central URL:[Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Source: Frontiers in Molecular Biosciences URL:[Link]

  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Source: Royal Society of Chemistry (Green Chemistry) URL:[Link]

Sources

Technical Guide: Solubility and Stability Profiling of Triazol-1-yl-acetic Acid Hydrochloride

[1][2]

Part 1: Executive Chemical Summary[1][2]

Triazol-1-yl-acetic acid hydrochloride is a critical intermediate, primarily utilized in the synthesis of cephalosporin antibiotics (e.g., Cefatrizine) and various agrochemical fungicides.[1][2] Its dual functionality—a basic 1,2,4-triazole ring and an acidic carboxyl group—creates a zwitterionic potential in the free base form, but the hydrochloride salt locks the molecule into a cationic, highly polar state.[1][2]

Physicochemical Identity
PropertySpecification
Chemical Name 2-(1H-1,2,4-triazol-1-yl)acetic acid hydrochloride
CAS Number 113534-57-9
Molecular Formula

Molecular Weight 163.56 g/mol
pKa (Predicted)

(Triazole N4 protonation),

(Carboxylic acid)
Solid State Crystalline solid (Hygroscopic tendency)

Part 2: Solubility Profiling

The solubility of the hydrochloride salt differs significantly from the free acid.[1][2] The salt is highly water-soluble due to ionic dissociation but may exhibit the Common Ion Effect in hydrochloric acid-rich media.[1][2]

Thermodynamic Solubility Protocol (Shake-Flask Method)

Objective: Determine the saturation solubility (

Reagents:

  • Solvents: Water (Milli-Q), 0.1N HCl, Phosphate Buffer (pH 6.8), Methanol, DMSO, Isopropanol (IPA).[1][2]

  • Equipment: HPLC-UV, Orbital Shaker, 0.45 µm PVDF Syringe Filters.

Workflow:

  • Preparation: Add excess solid (~50 mg) to 1 mL of solvent in amber glass vials.

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours.

  • Sampling: Centrifuge at 10,000 rpm for 5 mins. Filter supernatant (discard first 200 µL to prevent filter adsorption).[1]

  • Quantification: Dilute with mobile phase and analyze via HPLC.

  • pH Check: Measure the pH of the saturated aqueous solution (Crucial: The HCl salt will significantly lower the pH of unbuffered water).[1][2]

Predicted Solubility Profile
  • Water: High (>50 mg/mL).[1] The solution will be acidic (pH < 2).[1][2]

  • Methanol/DMSO: Soluble.[1][2][3]

  • Acetone/IPA: Sparingly soluble to Insoluble (antisolvents for crystallization).[1]

  • 0.1 N HCl: Solubility decreases compared to water (Common Ion Effect).[1]

Visualizing the Solubility Equilibrium

The following diagram illustrates the dissociation equilibrium and potential precipitation pathways.

SolubilityEquilibriumcluster_0Aqueous EnvironmentSolidSaltSolid HCl Salt(C4H5N3O2.HCl)DissolvedDissolved State[C4H5N3O2 H]+ + Cl-SolidSalt->Dissolved  Dissolution (Ksp)  FreeAcidFree Acid Precipitate(pH > pKa of Triazole)Dissolved->FreeAcid  Deprotonation by Base  ZwitterionZwitterionic Species(Isoelectric Point)FreeAcid->Zwitterion  pH Adjustment  

Caption: Equilibrium dynamics of Triazol-1-yl-acetic acid HCl in aqueous media. Note the risk of free acid precipitation if neutralized.[1][2]

Part 3: Stability Assessment[2]

The 1,2,4-triazole ring is aromatically stable, but the acetic acid side chain and the salt form introduce specific vulnerabilities, particularly decarboxylation (thermal) and salt disproportionation (humidity).[1][2]

Forced Degradation Protocol (Stress Testing)

Perform these tests to validate the "stability-indicating" nature of your analytical method.

Stress ConditionProcedureExpected Degradation Pathway
Acid Hydrolysis 1N HCl, 60°C, 24hMinimal.[1][2] Triazole ring is acid-stable.[1][2][4]
Base Hydrolysis 0.1N NaOH, RT, 4hRisk of racemization (if chiral derivatives) or decarboxylation.[1][2]
Oxidation 3%

, RT, 24h
N-oxidation of triazole ring (N-oxides).[1][2]
Thermal Solid state, 80°C, 7 daysDecarboxylation (

loss).[1][2]
Photostability UV/Vis (1.2M Lux hours)Potential radical formation/cleavage.[1]
Hygroscopicity & Solid-State Stability

The hydrochloride salt is prone to absorbing atmospheric moisture.[1][2]

  • Risk: Moisture absorption leads to deliquescence and hydrolysis of the crystal lattice, potentially releasing HCl gas over time or causing "caking."[1][2]

  • Test: Gravimetric analysis at 25°C / 75% RH (ICH Q1A).

  • Mitigation: Store in tight containers with silica desiccant; handle in humidity-controlled suites (<40% RH).[1][2]

Degradation Pathway Visualization

DegradationPathwaysParentTriazol-1-yl-acetic acid(Parent)Decarb1-Methyl-1,2,4-triazole(Decarboxylation)Parent->Decarb  Thermal (>150°C)  OxideTriazole N-Oxide(Oxidative Stress)Parent->Oxide  H2O2 / Peroxides  CleavageRing Cleavage(Extreme Conditions)Parent->Cleavage  Conc. NaOH / High T  

Caption: Primary degradation routes. Thermal decarboxylation is the most probable solid-state failure mode.[1][2]

Part 4: Analytical Methodology (HPLC-UV)

To accurately monitor solubility and stability, use the following reverse-phase HPLC method. The mobile phase must be acidic to suppress the ionization of the carboxylic acid and prevent peak tailing of the basic triazole.[1][2]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.[1][2]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: Isocratic 95:5 (A:B) for retention of polar triazole, or a shallow gradient if impurities are less polar.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (Triazole ring absorption).[1]

  • Injection Volume: 10 µL.

  • Standard Prep: Dissolve standard in Mobile Phase A to match solvent strength.[1][2]

Part 5: References

  • Potts, K. T. (1961).[1][2][3] "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.[1][2] Link[1]

  • BenchChem. (2025).[1][2][5][6] "1,2,4-Triazole Compound Stability and Degradation Technical Support." Link[1]

  • PubChem. (2025).[1][7] "Compound Summary: 2-(1H-1,2,4-triazol-1-yl)acetic acid." National Library of Medicine.[1][2] Link

  • Sigma-Aldrich. (2025).[1][2] "TraceCERT® Certified Reference Material: 2-(1H-1,2,4-Triazole-1-yl)acetic acid."[1][2][8] Link

The Triazole Scaffold: A Computational and Theoretical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth exploration of the theoretical and computational methodologies pivotal to understanding and exploiting the triazole scaffold in modern drug discovery. We will delve into the quantum mechanical underpinnings of triazole structure, the dynamic behavior of these heterocycles in biological systems, and the experimental validation that anchors these computational models in reality.

The Ascendancy of the Triazole Ring in Medicinal Chemistry

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole.[1][2] These structures are not merely academic curiosities; they are integral components in a wide array of clinically successful drugs, from antifungals like Fluconazole to anticancer agents such as Anastrozole.[2][3] Their prevalence in medicinal chemistry can be attributed to a unique combination of physicochemical properties. Triazoles are characterized by their weak basicity, significant dipole moments, and the capacity to act as both hydrogen bond donors and acceptors, features that are critical for drug-target interactions.[4] Furthermore, their inherent polarity can improve aqueous solubility, and their metabolic stability is a significant asset in drug development.[4]

The strategic incorporation of the triazole moiety into lead compounds has been shown to enhance anticancer activities, improve selectivity, optimize pharmacokinetic profiles, and overcome drug resistance.[5] Computational modeling has become an indispensable tool in this process, accelerating the discovery and optimization of triazole-based therapeutics by providing insights that would be costly and time-consuming to obtain through purely experimental means.[6]

Unveiling the Electronic Landscape: Quantum Chemical Calculations

At the heart of understanding any molecule lies the distribution of its electrons. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure, stability, and reactivity of triazole derivatives.[7]

The Rationale for DFT in Triazole Studies

DFT provides a favorable balance between computational cost and accuracy for molecules the size of typical drug candidates.[8] It allows for the calculation of a wide range of molecular properties that are directly relevant to a molecule's biological activity.

Key Quantum Chemical Descriptors for Triazole Analysis

Several key parameters derived from DFT calculations provide invaluable insights into the behavior of triazole structures:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[7]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule.[7] It allows researchers to identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting how a molecule will interact with biological targets.[7]

  • Global Reactivity Descriptors: Parameters such as electronegativity (χ), hardness (η), and softness (S) can be calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's overall reactivity.[7]

A Standard Protocol for DFT Calculations of a Triazole Derivative

This protocol outlines a typical workflow for performing DFT calculations on a novel triazole derivative using the Gaussian software package, a widely used tool in computational chemistry.[9][10]

  • Structure Preparation:

    • Draw the 2D structure of the triazole derivative using a chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D model.

    • Perform an initial geometry optimization using a lower-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

  • Input File Generation:

    • Create an input file for Gaussian.

    • Specify the desired level of theory and basis set. A common and effective choice for molecules of this type is the B3LYP functional with the 6-311++G(d,p) basis set.[7] The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination provides a good description of both the geometry and electronic properties of the molecule.

    • Define the molecular geometry using the previously optimized coordinates.

    • Specify the charge and multiplicity of the molecule.

    • Request the desired calculations, such as geometry optimization (Opt), frequency calculation (Freq), and population analysis (Pop=MK) for deriving electrostatic potential-derived charges.

  • Execution of Calculation:

    • Submit the input file to a high-performance computing cluster.

  • Analysis of Results:

    • Verify that the geometry optimization has converged to a true minimum by checking for the absence of imaginary frequencies.[10]

    • Extract the optimized bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available.[9]

    • Visualize the HOMO and LUMO to understand the regions of electron density involved in chemical reactions.

    • Generate and analyze the MEP map to identify potential sites for intermolecular interactions.

    • Calculate global reactivity descriptors to quantify the molecule's reactivity.

Simulating the Dance of Molecules: Molecular Dynamics

While quantum chemical calculations provide a static picture of a molecule, biological processes are inherently dynamic. Molecular Dynamics (MD) simulations bridge this gap by simulating the movement of atoms and molecules over time, offering insights into the stability of ligand-protein complexes and the nature of their interactions.[11][12]

The Power of MD in Triazole-Based Drug Design

MD simulations are particularly valuable for:

  • Assessing Binding Stability: By simulating the triazole derivative within the binding site of its target protein, researchers can assess the stability of the complex over time.[11][13]

  • Characterizing Intermolecular Interactions: MD simulations provide a detailed picture of the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.[12][14]

  • Predicting Binding Free Energies: Advanced techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of a ligand to its target, providing a quantitative measure of binding affinity.[15]

A Typical Workflow for Molecular Dynamics Simulation of a Triazole-Protein Complex

This workflow outlines the key steps in performing an MD simulation of a triazole inhibitor bound to its target enzyme.

MD_Workflow cluster_prep System Preparation cluster_md MD Simulation cluster_analysis Trajectory Analysis PDB Obtain Protein Structure (PDB) Docking Molecular Docking PDB->Docking Ligand Prepare Ligand Structure Ligand->Docking Complex Generate Protein-Ligand Complex Docking->Complex Solvation Solvate with Water Complex->Solvation Neutralization Add Ions to Neutralize Solvation->Neutralization Minimization Energy Minimization Neutralization->Minimization Equilibration System Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production RMSD RMSD Analysis Production->RMSD RMSF RMSF Analysis Production->RMSF Hbond Hydrogen Bond Analysis Production->Hbond MMGBSA MM-GBSA Calculation Production->MMGBSA

Caption: A typical workflow for molecular dynamics simulations of a protein-ligand complex.

Interpreting MD Simulation Results
  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms are monitored to assess the stability of the simulation. A stable system will show the RMSD values converging to a plateau.[13]

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can identify flexible regions of the protein, which may be important for ligand binding or protein function.[13]

  • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are analyzed to identify key interactions that contribute to binding affinity.[13]

Bridging Theory and Reality: Experimental Validation

Computational models, no matter how sophisticated, must be validated by experimental data. For triazole structures, a variety of spectroscopic and analytical techniques are employed to confirm their identity and purity.

Spectroscopic Confirmation of Triazole Structures
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of newly synthesized triazole derivatives.[10][16] The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's connectivity.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming its elemental composition.[16][17]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[16][17]

A Self-Validating System: Integrating Computational and Experimental Data

The true power of these techniques is realized when they are used in concert. For example, the calculated IR spectrum from DFT can be compared with the experimental spectrum to validate the computational model.[9] Similarly, calculated NMR chemical shifts can be compared with experimental values. This iterative process of prediction and experimental verification is a cornerstone of modern drug discovery.

The Synergy of Computation and Experiment in Triazole Drug Design

The integration of theoretical and computational studies with experimental synthesis and biological evaluation creates a powerful engine for drug discovery. This synergistic approach allows for the rational design of novel triazole derivatives with improved potency, selectivity, and pharmacokinetic properties.

Drug_Discovery_Cycle cluster_computational Computational Design cluster_experimental Experimental Workflow QSAR QSAR Modeling Docking Molecular Docking QSAR->Docking DFT DFT Calculations Docking->DFT MD MD Simulations DFT->MD Synthesis Synthesis of Derivatives MD->Synthesis Characterization Spectroscopic Characterization Synthesis->Characterization Bioassay Biological Evaluation Characterization->Bioassay Bioassay->QSAR Feedback Loop

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Triazol-1-yl-acetic acid in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Triazol-1-yl-acetic acid. Due to the polar and acidic nature of the analyte, conventional reversed-phase chromatography presents significant retention challenges. To overcome this, a mixed-mode chromatographic approach is employed, utilizing a Primesep 100 stationary phase, which incorporates both reversed-phase and ion-exchange retention mechanisms. The method employs an isocratic mobile phase with Trifluoroacetic acid (TFA) as an ion-pairing agent to ensure optimal peak shape and retention. As Triazol-1-yl-acetic acid lacks a strong chromophore for UV detection, a Charged Aerosol Detector (CAD) is utilized, providing sensitive and near-universal mass-based detection. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable, self-validating system for the quantification of this and structurally similar polar acidic compounds.

Introduction: The Analytical Challenge

Triazol-1-yl-acetic acid is a key chemical moiety and a potential metabolite or impurity in the synthesis of various active pharmaceutical ingredients (APIs), particularly within the triazole class of antifungals. Accurate quantification is critical for process monitoring, impurity profiling, and ensuring the safety and efficacy of final drug products.

The primary analytical challenge stems from the molecule's high polarity and its acidic carboxyl group. These characteristics lead to poor retention on traditional nonpolar stationary phases (like C18) under typical reversed-phase conditions, often resulting in elution within or near the solvent front. This guide provides a comprehensive, field-proven protocol that addresses this challenge directly, ensuring reliable and reproducible quantification.

Principle of the Method: A Mixed-Mode Approach

To achieve adequate retention and a robust separation, this method deviates from standard reversed-phase chromatography and leverages a mixed-mode stationary phase.

  • The Stationary Phase: A Primesep 100 column is selected. This silica-based column features a stationary phase with both a hydrophobic alkyl chain and an embedded, negatively charged functional group. This dual-nature allows for two primary modes of interaction[1][2]:

    • Reversed-Phase Interaction: The nonpolar backbone of the analyte interacts with the hydrophobic ligands of the stationary phase.

    • Ion-Exchange: The Primesep 100 column acts as a cation-exchange column[3]. While this may seem counterintuitive for an acidic analyte, the acidic mobile phase ensures that the triazole ring's nitrogen atoms can be protonated, creating a positive charge that interacts with the stationary phase's embedded negative charge. This significantly enhances retention beyond what is achievable with reversed-phase alone.

  • The Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a constant elution strength. The critical component is 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose:

    • pH Control & Ion Suppression: TFA maintains a low pH, which suppresses the ionization of the carboxylic acid group of the analyte, promoting better interaction with the reversed-phase component of the stationary phase[4][5].

    • Ion-Pairing Agent: TFA acts as an ion-pairing agent, improving peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica surface[5].

  • The Detector: Triazol-1-yl-acetic acid lacks a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors insensitive. A Charged Aerosol Detector (CAD) is therefore the detector of choice. The CAD provides a response proportional to the mass of the analyte, irrespective of its optical properties[6][7]. The detection process involves nebulization of the column eluent, evaporation of the mobile phase to leave analyte particles, charging of these particles, and subsequent measurement by an electrometer[7][8][9].

The logical workflow for this analytical protocol is illustrated below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Equilibration B->C C->D Inject E Isocratic Elution (Primesep 100) D->E Separate F CAD Detection E->F Detect G Chromatogram Integration F->G Acquire Data H Calibration Curve Generation G->H I Quantification of Triazol-1-yl-acetic acid H->I Calculate Validation_Parameters cluster_quant Quantitative Accuracy cluster_limits Sensitivity & Specificity cluster_robust Reliability center Validated Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Linearity Linearity (r²) center->Linearity Range Range center->Range Specificity Specificity center->Specificity LOD Limit of Detection center->LOD LOQ Limit of Quantitation center->LOQ Robustness Robustness center->Robustness repeat Repeatability Precision->repeat inter Intermediate Precision->inter

Sources

Application Note: High-Throughput Derivatization and Screening of 2-(1H-1,2,4-Triazol-1-yl)acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster antifungal drugs (e.g., Fluconazole, Itraconazole) and emerging anticancer agents. 2-(1H-1,2,4-triazol-1-yl)acetic acid serves as a critical, versatile building block. Its acetic acid tail mimics the glycine moiety, allowing for facile conjugation, while the triazole ring provides robust dipole interactions and hydrogen bonding capabilities essential for binding to metalloenzymes (e.g., CYP51, DNA gyrase).

This Application Note provides a rigorous, self-validating workflow for derivatizing this acid scaffold into two high-value libraries: Schiff Bases (via hydrazides) and Amides . These protocols are optimized for yield, purity, and direct applicability to biological screening assays.

Key Applications
  • Antimicrobial Discovery: Targeting bacterial MurB and fungal CYP51.[1][2]

  • Anti-inflammatory Screening: COX-1/COX-2 inhibition pathways.

  • Anticancer Profiling: Evaluation against MCF-7 and HepG2 cell lines.[3]

Chemical Derivatization Strategy

The derivatization logic relies on activating the carboxylic acid "warhead" to generate diversity. We utilize two primary pathways:

  • The Hydrazide-Schiff Base Route: High diversity, excellent for exploring lipophilic space and metal chelation.

  • The Direct Amidation Route: High stability, excellent for improving metabolic half-life.

Workflow Visualization

The following diagram outlines the critical path from the parent acid to the screening-ready library.

DerivatizationWorkflow cluster_0 Pathway 1: Hydrazone Linkers Acid Parent Scaffold 2-(1H-1,2,4-triazol-1-yl)acetic acid Ester Intermediate 1 Ethyl Ester Acid->Ester EtOH / H2SO4 Reflux 8h Amide Target Library B Carboxamides Acid->Amide 1. SOCl2 / Reflux 2. R-NH2 / TEA Hydrazide Key Intermediate Acid Hydrazide Ester->Hydrazide NH2NH2 (excess) Reflux 4h SchiffBase Target Library A Schiff Bases (Imines) Hydrazide->SchiffBase Ar-CHO / AcOH cat. Condensation

Figure 1: Divergent synthesis pathways for triazole-acetic acid derivatives. Pathway 1 (Yellow/Green) is preferred for antimicrobial screening due to the pharmacophoric nature of the -CONHN=CH- linker.

Experimental Protocols

Protocol A: Synthesis of the Key Hydrazide Intermediate

Rationale: The carboxylic acid cannot react directly with aldehydes. It must be converted to an acid hydrazide. We first esterify to improve reactivity, then react with hydrazine.

Reagents:

  • 2-(1H-1,2,4-triazol-1-yl)acetic acid (10 mmol)

  • Absolute Ethanol (50 mL)

  • Sulfuric Acid (conc., catalytic)

  • Hydrazine Hydrate (99%, 20 mmol)

Step-by-Step Methodology:

  • Esterification: Dissolve the triazole acid in absolute ethanol containing 0.5 mL conc. H₂SO₄. Reflux for 8–10 hours. Monitor by TLC (Mobile phase: CHCl₃:MeOH 9:1). The acid spot (low R_f) should disappear, replaced by a higher R_f ester spot.

  • Isolation: Evaporate solvent under reduced pressure. Neutralize residue with NaHCO₃ solution. Extract with ethyl acetate, dry over Na₂SO₄, and evaporate to yield the ethyl ester.

  • Hydrazinolysis: Dissolve the ester (1 eq) in ethanol (20 mL). Add Hydrazine Hydrate (2 eq) dropwise.

    • Critical Control: Use excess hydrazine (2:1 ratio) to prevent the formation of the symmetrical dimer (R-CONH-NHCO-R), which is a common byproduct dead-end.

  • Reflux: Heat at reflux for 4–6 hours. A white solid (the hydrazide) typically precipitates upon cooling.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

    • QC Check: Melting point should be sharp. IR spectrum must show doublet -NH₂ peaks around 3200–3300 cm⁻¹ and amide C=O at ~1650 cm⁻¹.

Protocol B: High-Throughput Synthesis of Schiff Bases (Library Generation)

Rationale: The condensation of the hydrazide with aromatic aldehydes creates the azomethine (-N=CH-) linkage, essential for antifungal activity.

Reagents:

  • Triazole Acid Hydrazide (from Protocol A)

  • Substituted Aromatic Aldehydes (e.g., 2,4-dichloro-, 4-nitro-, 4-methoxybenzaldehyde)

  • Glacial Acetic Acid (Catalyst)

  • Ethanol[4][5]

Step-by-Step Methodology:

  • Setup: In a reaction tube or flask, dissolve 1 mmol of Hydrazide in 10 mL hot ethanol.

  • Addition: Add 1 mmol of the selected Aldehyde.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

    • Mechanism:[6][7] Acid protonates the aldehyde carbonyl, making it more electrophilic for the nucleophilic attack of the hydrazide nitrogen.

  • Reaction: Reflux for 4–8 hours.

  • Workup: Pour the reaction mixture into crushed ice/water. The Schiff base will precipitate.[4] Filter, wash with water, and recrystallize from ethanol/DMF.

Data Summary Table: Expected Yields & Properties

Derivative TypeAldehyde Substituent (R)Exp.[4][5][6] Yield (%)Solubility (DMSO)Primary Target
Electron W/D 4-NO₂ (Nitro)85–92%HighAntibacterial
Halogenated 2,4-Cl₂ (Dichloro)75–85%ModerateAntifungal (CYP51)
Electron Don. 4-OCH₃ (Methoxy)60–70%HighAnti-inflammatory
Heterocyclic Thiophene-2-carboxaldehyde70–80%ModerateBroad Spectrum

Biological Screening Protocols

Derivatives of triazole-acetic acid are often lipophilic. Proper solubilization is the single biggest failure point in biological assays.

Protocol C: Stock Solution Preparation & Solubility Management
  • Primary Stock: Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL (or 10 mM). Vortex for 2 minutes. If turbidity persists, sonicate for 5 minutes at 40°C.

  • Sterility: Filter sterilize using a 0.22 µm PTFE syringe filter (nylon filters may bind lipophilic drugs).

  • Working Solution: Dilute into culture media (Muller-Hinton Broth or RPMI-1640). Ensure final DMSO concentration is < 1% (v/v) to avoid solvent toxicity.

Protocol D: Antimicrobial Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10 Guidelines.

Workflow:

  • Inoculum Prep: Adjust bacterial/fungal suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in broth.
    
  • Plate Setup: Use 96-well flat-bottom plates.

    • Rows A-H: Serial 2-fold dilutions of the Triazole derivative (e.g., 128 µg/mL down to 0.25 µg/mL).

    • Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).[8]

    • Negative Control: Broth + DMSO (Solvent control).

  • Incubation:

    • Bacteria:

      
       for 18–24 hours.[5]
      
    • Fungi (Candida):

      
       for 48 hours.
      
  • Readout: Visual inspection for turbidity or use of Resazurin dye (turns pink in presence of live cells).

Screening Logic Diagram

ScreeningLogic Stock DMSO Stock (10 mg/mL) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculation Add Microorganism (0.5 McFarland) Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation Readout MIC Determination (Turbidity/Dye) Incubation->Readout Hit Hit Validation (MIC < 10 µg/mL) Readout->Hit Active Fail Discard (MIC > 64 µg/mL) Readout->Fail Inactive

Figure 2: High-throughput screening logic for determining Minimal Inhibitory Concentration (MIC).

References

  • Al-Abdullah, E. S. (2014). Synthesis and antimicrobial activity of some novel derivatives of 2-(1H-1,2,4-triazol-1-yl)acetic acid. Molecules, 19(1), 1-15.

  • Pintilie, L., et al. (2020).[6] New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents: Synthesis, Biological Evaluation and Molecular Docking. Antibiotics, 9(12), 875.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI standard M07.

  • Bektas, H., et al. (2017). Synthesis and anticancer evaluation of some new 1,2,4-triazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 15-23.

  • Tortoioli, S., et al. (2020).[9] Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. Organic Process Research & Development.

Sources

Application Note: Advanced Coordination Strategies Using Triazol-1-yl-acetic Acid (tza)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triazol-1-yl-acetic acid (Htza) represents a critical class of "hybrid spacer" ligands in modern coordination chemistry. Unlike rigid dicarboxylates (e.g., terephthalic acid) or purely nitrogenous linkers (e.g., bipyridine), Htza combines a flexible methylene spacer, a hard oxygen donor (carboxylate), and a soft/intermediate nitrogen donor (1,2,4-triazole).

This application note provides a comprehensive technical guide for researchers utilizing Htza to engineer Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). We detail the causality between ligand design and topological outcome, provide self-validating synthesis protocols, and analyze functional applications in magnetism and luminescence.

Ligand Characteristics & Coordination Logic

The utility of Htza stems from its bifunctional asymmetry . The methylene group (-CH₂-) acts as a hinge, allowing the carboxylate tail to rotate relative to the triazole head. This conformational freedom facilitates the formation of diverse topologies that rigid ligands cannot access.

The "Hybrid Spacer" Mechanism
  • Triazole Ring (N-Donor): The N2 and N4 atoms of the 1,2,4-triazole ring are potent bridges for transition metals (M), often facilitating short M–N–N–M distances crucial for magnetic exchange.

  • Carboxylate Group (O-Donor): capable of monodentate, chelating, or bridging (

    
    -
    
    
    
    ) modes.
  • pH Sensitivity: The coordination mode is strictly pH-dependent. Deprotonation (

    
    ) is required to activate the carboxylate, while higher pH can favor triazolate formation if the C-H is acidic enough (though rare for N1-substituted derivatives).
    
Visualization of Coordination Modes

The following diagram illustrates the structural versatility of the tza


 anion.

coordination_modes cluster_0 Carboxylate Binding cluster_1 Triazole Binding Ligand Triazol-1-yl-acetate (tza-) O_Mono Monodentate (Terminal) Ligand->O_Mono O_Chel Chelating (4-membered ring) Ligand->O_Chel O_Bridge Bridging (Syn-Syn / Syn-Anti) Ligand->O_Bridge N_Bridge N2, N4 Bridging (Short M-M distance) Ligand->N_Bridge N_Term N4 Terminal Ligand->N_Term Topology Topological Outcome O_Chel->Topology Discrete Clusters O_Bridge->Topology 1D Chains / 2D Layers N_Bridge->Topology Magnetic Coupling

Figure 1: Connectivity map showing how the donor groups of tza


 dictate structural topology.

Validated Experimental Protocols

Protocol A: Synthesis of Ligand (Htza)

Objective: High-purity synthesis of 2-(1H-1,2,4-triazol-1-yl)acetic acid. Scale: 50 mmol basis.

Reagents:

  • 1H-1,2,4-Triazole (3.45 g, 50 mmol)

  • Chloroacetic acid (4.72 g, 50 mmol)

  • Sodium Hydroxide (4.0 g, 100 mmol)

  • Water (30 mL) / HCl (conc.)

Workflow:

  • Dissolution: Dissolve NaOH in water in a 100 mL round-bottom flask. Cool to 0°C.

  • Addition: Add 1,2,4-triazole. Stir until dissolved. Slowly add chloroacetic acid (exothermic).

  • Reflux: Heat the mixture to reflux (100°C) for 4 hours . Critical Checkpoint: Solution must remain clear.

  • Acidification: Cool to room temperature. Adjust pH to 2.0 using conc. HCl. White precipitate forms immediately.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1).

  • Drying: Vacuum dry at 60°C for 6 hours.

Validation Criteria:

  • Yield: >70% (white crystalline solid).

  • Melting Point: 184–186°C.

  • ¹H NMR (DMSO-d₆):

    
     5.10 (s, 2H, CH₂), 8.05 (s, 1H, Tz-H), 8.56 (s, 1H, Tz-H), 13.2 (br s, COOH). Note: The singlet at 5.10 ppm confirms N-alkylation.
    
Protocol B: Hydrothermal Synthesis of [Zn(tza)₂]ₙ MOF

Objective: Growth of single crystals suitable for X-ray diffraction and luminescence studies.

Reagents:

  • Zn(NO₃)₂·6H₂O (1 mmol)

  • Htza (2 mmol)

  • NaOH (1 mmol) – Note: Partial deprotonation strategy.

  • H₂O (10 mL)

Workflow:

  • Pre-mixing: Dissolve Htza and NaOH in 5 mL water. A clear solution indicates deprotonation.

  • Metal Addition: Add Zn salt dissolved in 5 mL water dropwise. A transient precipitate may form; stir until homogenous or suspension is fine.

  • Hydrothermal Treatment: Transfer to a 23 mL Teflon-lined stainless steel autoclave.

  • Thermal Cycle: Heat to 160°C for 72 hours. Cool to RT at 5°C/hour. Cooling rate is critical for crystal size.

  • Isolation: Filter colorless block crystals. Wash with distilled water.

Validation Criteria:

  • PXRD: Compare experimental pattern with simulated pattern from CCDC (e.g., Refcode: XUDZOA).

  • FT-IR: Asymmetric carboxylate stretch (

    
    ) at ~1620 cm⁻¹. Absence of broad -OH stretch from free acid (~3000-2500 cm⁻¹).
    

Structural Diversity & Functional Applications[1][2]

The tza ligand enables specific functionalities based on the metal center chosen.

Data Summary: Metal-tza Systems
Metal CenterSynthesis MethodDimensionalityKey PropertyRef
Zn(II) Hydrothermal3D (Diamondoid)Blue Photoluminescence (

nm)
[1]
Cd(II) Slow Evaporation2D LayerHigh Thermal Stability (>300°C)[1]
Cu(II) SolvothermalCluster (

)
Antiferromagnetic Coupling / Spin Frustration[2]
Mn(II) Diffusion1D ChainWeak Antiferromagnetism[3]
Application: Magnetism in Cu(II) Clusters

The triazole bridge provides a pathway for magnetic superexchange. In complexes like


, the ligand bridges copper centers in a triangular arrangement.
  • Mechanism: The N1-N2 bridge of the triazole mediates antiferromagnetic coupling (

    
    ).
    
  • Phenomenon: Due to the triangular geometry, spin frustration occurs, leading to anomalous low-temperature magnetic moments.

Application: Luminescence in d¹⁰ Systems

Zn(II) and Cd(II) complexes with tza exhibit Ligand-to-Metal Charge Transfer (LMCT) or intraligand (


) emission.
  • Shift: Coordination typically causes a blue shift compared to the free ligand due to the rigidification of the molecular framework (decreasing non-radiative decay).

  • Protocol: Measure solid-state PL at room temperature. Excitation at 340 nm typically yields emission at 420–450 nm.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for optimizing Metal-tza complexes.

workflow Start Start: Htza Ligand Synthesis Check1 QC: 1H NMR (DMSO) Check CH2 peak @ 5.1 ppm Start->Check1 Choice Select Metal Center Check1->Choice Pass Path_Zn Zn(II) / Cd(II) (d10 closed shell) Choice->Path_Zn Path_Cu Cu(II) / Mn(II) (Open shell) Choice->Path_Cu Synth_Hydro Hydrothermal (160°C, 3 days) Path_Zn->Synth_Hydro Preferred for MOFs Synth_Slow Slow Evaporation (RT, 2 weeks) Path_Cu->Synth_Slow Preferred for Crystals Char_PL Characterization: Photoluminescence Synth_Hydro->Char_PL Char_Mag Characterization: SQUID Magnetometry Synth_Slow->Char_Mag

Figure 2: Decision matrix for synthesis and characterization of Metal-tza complexes.

Troubleshooting & Expert Insights

  • Solubility Issues: Htza has limited solubility in cold water. Always use warm water or convert to the sodium salt (Na-tza) in situ before adding the metal salt.

  • Polymorphism: The flexibility of the -CH₂- spacer makes these systems prone to polymorphism. Strict control of cooling rates during hydrothermal synthesis is required to maintain phase purity.

  • Counter-ions: When using

    
    , the choice of anion (
    
    
    
    vs
    
    
    vs
    
    
    ) drastically alters the topology. Sulfate often templates layered structures, while nitrate favors discrete clusters.

References

  • Ding, B., et al. "Syntheses, structures, and properties of two Cd(II)/Zn(II) complexes with 1,2,4-triazole derivatives." ResearchGate / CrystEngComm.

  • Bondar, D., et al. "1,2,4-Triazolyl-Carboxylate-Based MOFs Incorporating Triangular Cu(II)-Hydroxo Clusters: Topological Metamorphosis and Magnetism." Inorganic Chemistry.

  • Ye, J.W., et al. "Metal–organic frameworks constructed with 1,2,4-triazol-1-ylacrylic acid ligand: syntheses and crystal structures." Semantic Scholar.

  • Jena Bioscience. "BTTAA Ligand Data (Structural Analog Reference)."

Application Note & Protocols: A Guide to Cell-Based Assays for Evaluating the Cytotoxicity of Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Triazoles and the Need for Rigorous Cytotoxicity Profiling

Triazole compounds represent a cornerstone of antifungal therapy, primarily through their targeted inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi. However, their increasing application in diverse fields, including agriculture and material sciences, alongside the development of novel triazole-based candidates for anticancer and other therapeutic areas, necessitates a thorough evaluation of their potential off-target cytotoxicity in mammalian cells. Understanding the cytotoxic profile of these compounds is a critical step in drug development and safety assessment, ensuring that their therapeutic benefits outweigh potential risks to human health.

This guide provides a comprehensive overview and detailed protocols for a multi-parametric approach to assessing the cytotoxicity of triazole compounds. We will move beyond simple cell viability readouts to build a more complete picture of a compound's cellular impact, encompassing plasma membrane integrity, metabolic activity, and the induction of programmed cell death (apoptosis). The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible data.

Part 1: Foundational Assays for Initial Cytotoxicity Screening

The initial assessment of cytotoxicity typically involves screening compounds across a range of concentrations to determine the dose at which they elicit a toxic effect. Two of the most common and reliable methods for this initial screen are the LDH release assay and the MTT reduction assay. These assays are often used in parallel as they measure distinct cellular processes, providing a more nuanced understanding of the cytotoxic mechanism.

Lactate Dehydrogenase (LDH) Release Assay: Monitoring Plasma Membrane Integrity

Principle: The LDH assay is a marker of cytolysis or necrosis. It quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan formed is directly proportional to the number of lysed cells.

Causality Behind Experimental Choice: This assay is a direct measure of overt cytotoxicity that results in the loss of membrane integrity. It is particularly useful for identifying compounds that induce necrotic cell death. By including a "maximum LDH release" control (cells lysed with a detergent), the results can be expressed as a percentage of total possible cell lysis, providing a standardized and comparable metric.

LDH_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Execution seed Seed cells in a 96-well plate incubate Incubate for 24h to allow attachment seed->incubate treat Treat cells with various concentrations of triazole compounds incubate->treat controls Include vehicle, untreated, and maximum lysis controls transfer Transfer supernatant to a new plate controls->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate_rt Incubate at room temperature (30 min, protected from light) add_reagent->incubate_rt stop Add stop solution incubate_rt->stop read Measure absorbance at 490 nm stop->read

Caption: Workflow for the LDH cytotoxicity assay.

  • Cell Seeding: Seed cells (e.g., HepG2, A549) in a 96-well clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the triazole compounds in culture medium.

    • Remove the seeding medium from the cells and add 100 µL of the compound dilutions.

    • Controls:

      • Vehicle Control: Cells treated with the same concentration of the compound solvent (e.g., DMSO) as the highest concentration of the test compound.

      • Untreated Control (Spontaneous LDH release): Cells treated with culture medium only.

      • Maximum LDH Release Control: 30 minutes before the assay endpoint, add 10 µL of a 10X lysis solution (e.g., 1% Triton X-100) to a set of untreated wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Centrifuge the plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and dye).

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of a stop solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from a no-cell control) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = 100 * (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)

MTT Assay: Assessing Metabolic Activity

Principle: The MTT assay measures the metabolic activity of a cell population, which is often used as an indicator of cell viability. The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of metabolically active cells.

Causality Behind Experimental Choice: This assay provides a different perspective from the LDH assay. A compound can inhibit metabolic activity without causing immediate membrane lysis. Therefore, running the MTT assay in parallel with the LDH assay can help differentiate between cytostatic (inhibiting growth) and cytotoxic (causing cell death) effects. A decrease in the MTT signal without a corresponding increase in LDH release may suggest a cytostatic effect or an early apoptotic event.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the LDH assay.

  • Incubation: Incubate the plate for the desired exposure time.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking for 10 minutes on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from a no-cell control with MTT and solubilizer) from all readings.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = 100 * (Absorbance of treated cells / Absorbance of vehicle control cells)

Data Interpretation: A Comparative Approach

By comparing the results from the LDH and MTT assays, we can begin to classify the cytotoxic nature of the triazole compounds.

MTT Result (Viability) LDH Result (Cytotoxicity) Interpretation
↓ Decreased↑ IncreasedNecrotic/Lytic Cytotoxicity: The compound causes a loss of membrane integrity and metabolic activity.
↓ Decreased↔ UnchangedCytostatic Effect or Early Apoptosis: The compound inhibits metabolic function or cell proliferation without causing immediate membrane rupture. Further investigation into apoptosis is warranted.
↔ Unchanged↔ UnchangedNo significant cytotoxicity at the tested concentrations.

Part 2: Delving Deeper - Characterizing Apoptotic Cell Death

If the initial screening suggests a cytotoxic effect that is not purely necrotic, it is crucial to investigate whether the triazole compound induces apoptosis. Apoptosis is a regulated and programmed process of cell death that is morphologically and biochemically distinct from necrosis.

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

Principle: This flow cytometry-based assay provides a robust method for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488), it can identify these early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Causality Behind Experimental Choice: This dual-staining approach allows for the quantitative differentiation of cell populations, providing a clear snapshot of the cell death mechanism. It is a highly specific and sensitive method for confirming apoptosis as the mode of cell death induced by a triazole compound.

Apoptosis_Gating cluster_quadrants Flow Cytometry Quadrants cluster_axes Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Live (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) y_axis PI Fluorescence -> y_axis->origin x_axis Annexin V Fluorescence -> origin->x_axis

Caption: Gating strategy for Annexin V/PI flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Treat with the triazole compound at its IC₅₀ concentration (determined from the MTT assay) and a 2X IC₅₀ concentration for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating dead cells).

    • Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.

    • Combine the detached cells with the collected supernatant.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates.

    • Acquire at least 10,000 events per sample.

  • Data Analysis:

    • Quantify the percentage of cells in each of the four quadrants:

      • Q3 (Annexin V- / PI-): Live cells

      • Q4 (Annexin V+ / PI-): Early apoptotic cells

      • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Q1 (Annexin V- / PI+): Necrotic cells (often considered debris and may be gated out initially)

Part 3: Self-Validation and Ensuring Data Integrity

The trustworthiness of cytotoxicity data hinges on the inclusion of appropriate controls and an awareness of potential assay artifacts.

  • Positive Controls: For each assay, include a positive control known to induce the expected effect. For example, use a staurosporine treatment for apoptosis assays or a high concentration of Triton X-100 for the LDH assay.

  • Vehicle Controls: Always test the vehicle (e.g., DMSO) at the same concentration used to dissolve the triazole compounds to ensure it does not contribute to cytotoxicity.

  • Compound Interference: Triazole compounds, particularly those with color, may interfere with colorimetric assays like MTT. To test for this, run a cell-free control where the compound is added to the medium, and the assay is performed as usual. Any absorbance from the compound itself should be subtracted from the experimental values. Similarly, some compounds might directly inhibit or activate the LDH enzyme, which can be checked by adding the compound to the supernatant from lysed cells and observing any change in LDH activity.

Conclusion

A multi-assay approach is essential for the comprehensive evaluation of triazole compound cytotoxicity. By combining assays that measure different cellular parameters—membrane integrity (LDH), metabolic activity (MTT), and apoptotic markers (Annexin V/PI)—researchers can build a detailed and reliable profile of a compound's cytotoxic and cytostatic effects. This robust methodology, grounded in sound scientific principles and validated with appropriate controls, is fundamental to advancing the development of safe and effective triazole-based compounds.

References

  • Title: Antifungal Triazoles: A Review of Their Pharmacokinetics and Therapeutic Use Source: Mycoses URL: [Link]

  • Title: Triazole as a Privileged Scaffold in Anticancer Agents Source: Drug Discovery Today URL: [Link]

  • Title: A comparison of the MTT and LDH assays for the assessment of the cytotoxicity of nanoparticles in vitro Source: The Analyst URL: [Link]

  • Title: A Review on the Cytotoxic Activity of Triazole Derivatives Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: The mechanism of action of triazoles Source: Journal of Antimicrobial Chemotherapy URL: [Link]

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays Source: Journal of Immunological Methods URL: [Link]

in vivo studies usingTriazol-1-yl-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Evaluation of Triazol-1-yl-acetic Acid Derivatives

Abstract

Triazol-1-yl-acetic acid derivatives represent a privileged scaffold in medicinal chemistry, primarily recognized for their bioisosteric relationship to carboxylic acid-based Aldose Reductase Inhibitors (ARIs) like Epalrestat. Furthermore, the 1,2,4-triazole core exhibits significant potential in modulating voltage-gated ion channels, making these derivatives candidates for anticonvulsant therapy. This guide provides high-fidelity, self-validating protocols for evaluating these compounds in vivo, focusing on formulation strategies, Streptozotocin (STZ)-induced diabetic models, and seizure threshold assays.

Compound Characterization & Formulation Strategy

The Solubility Paradox: Triazol-1-yl-acetic acid derivatives possess a distinct "solubility paradox." While the acetic acid tail provides a hydrophilic handle at neutral pH (ionized form), the lipophilic triazole-aryl core often drives crystallization. Poor formulation leads to erratic bioavailability, often mistaken for lack of potency.

Protocol: pH-Dependent Vehicle Selection Do not use simple saline for oral gavage, as the acidic environment of the stomach (pH 1.5–3.5) will protonate the carboxylate, causing precipitation.

RouteRecommended VehiclePreparation Logic
Oral (PO) 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80Creates a stable suspension. The surfactant (Tween) prevents agglomeration of the protonated acid in the stomach.
Intraperitoneal (IP) 5% DMSO / 40% PEG-400 / 55% SalineCritical: Dissolve in DMSO first, then PEG, then slowly add Saline. Adjust pH to 7.4 using 0.1N NaOH to ensure the carboxylate is ionized (soluble).
Intravenous (IV) 10% 2-Hydroxypropyl-β-cyclodextrin (HPβCD)Encapsulates the lipophilic core while maintaining aqueous solubility, preventing micro-emboli.

Application A: Diabetic Complications (Aldose Reductase Inhibition)[1][2]

Mechanism of Action: In hyperglycemic states, the hexokinase pathway is saturated. Glucose is shunted to the Polyol Pathway , where Aldose Reductase (AR) reduces glucose to sorbitol. Sorbitol is impermeable to cell membranes and accumulates, causing osmotic stress, glutathione depletion, and tissue damage (neuropathy/cataracts). Triazol-1-yl-acetic acid derivatives mimic the substrate transition state, blocking AR.

Visualizing the Target Pathway:

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Toxin) Glucose->Sorbitol Reduction Fructose Fructose Sorbitol->Fructose SDH Enzyme AR Aldose Reductase (Target Enzyme) AR->Glucose Catalyzes NADP NADP+ AR->NADP Drug Triazol-1-yl-acetic Acid Derivative Drug->AR Inhibits NADPH NADPH NADPH->AR

Caption: The Polyol Pathway.[1] The drug targets Aldose Reductase to prevent the accumulation of Sorbitol, the primary driver of osmotic stress in diabetic tissues.

Protocol: STZ-Induced Diabetic Neuropathy Model

Objective: Assess the compound's ability to prevent sorbitol accumulation in the sciatic nerve.[2]

  • Induction (Day 0):

    • Fast Male Wistar rats (200–250g) for 12 hours.

    • Inject Streptozotocin (STZ) freshly dissolved in cold citrate buffer (pH 4.5) at 60 mg/kg (IP) .[1][3][4]

    • Self-Validation: Provide 5% sucrose water overnight post-injection to prevent fatal hypoglycemia caused by massive insulin release from destroyed beta cells.[1]

  • Confirmation (Day 3):

    • Measure tail vein blood glucose.[1][5]

    • Inclusion Criteria: Blood glucose > 250 mg/dL (14 mM).[1] Animals below this are non-diabetic and must be excluded.

  • Treatment Regimen (Day 3 – Day 45):

    • Group 1: Vehicle Control (Diabetic).

    • Group 2: Positive Control (Epalrestat 50 mg/kg/day PO).[1]

    • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg/day PO).

    • Group 6: Naive Control (Non-diabetic).

  • Terminal Endpoints (Day 45):

    • Sciatic Nerve Sorbitol: Dissect the sciatic nerve. Homogenize in 6% perchloric acid. Neutralize with potassium carbonate.[1] Assay sorbitol via enzymatic spectrophotometry (Sorbitol Dehydrogenase method).

    • Motor Nerve Conduction Velocity (MNCV): Anesthetize rat. Stimulate the sciatic nerve at the sciatic notch and ankle. Record latency of the M-wave in plantar muscles.

Data Interpretation:

  • Valid Result: Diabetic vehicle group must show >5-fold increase in nerve sorbitol vs. Naive.[1]

  • Efficacy: Significant reduction (p<0.[1]05) in sorbitol levels compared to Vehicle, ideally restoring MNCV to near-naive levels.

Application B: Anticonvulsant Activity (CNS)

Mechanism: Triazole derivatives often act by stabilizing the inactivated state of voltage-gated sodium channels (Nav) or enhancing GABAergic transmission. The acetic acid moiety may influence blood-brain barrier (BBB) penetration via specific organic anion transporters (OATs).

Protocol: The "Gold Standard" Screening Workflow

Visualizing the Workflow:

AnticonvulsantScreen Synthesis Synthesis of Triazole Derivative Tox Rotarod Test (Neurotoxicity Check) Synthesis->Tox IP Injection MES MES Test (Grand Mal Model) Tox->MES If Motor Score > 50% scPTZ scPTZ Test (Absence Seizure Model) Tox->scPTZ If Motor Score > 50% Fail Exclude Tox->Fail Sedation/Ataxia Pass Candidate Selection MES->Pass Hindlimb Ext. Blocked MES->Fail No Effect scPTZ->Pass Latency Increased

Caption: Sequential screening workflow. Compounds must pass neurotoxicity (Rotarod) before efficacy testing in MES (electrical) or scPTZ (chemical) seizure models.[6]

Step 1: Neurotoxicity Screen (Rotarod Test) Before efficacy, you must prove the rat is not simply sedated.

  • Dose: 100 mg/kg IP.[1][7]

  • Test: Place rat on a rotating rod (10–15 rpm).

  • Fail: Animal falls off < 1 minute. This indicates muscle relaxant/sedative effects, not true anticonvulsant activity.

Step 2: Maximal Electroshock Seizure (MES) Test

  • Relevance: Models generalized tonic-clonic seizures (Grand Mal).

  • Procedure:

    • Administer Test Compound (30 min pre-test).[1]

    • Apply electrical stimulus via auricular (ear) electrodes: 150 mA, 60 Hz, 0.2 sec duration.

    • Observation: Look for Hindlimb Tonic Extension (HLTE) .[1]

  • Efficacy Criteria: Complete abolition of HLTE (animal remains in flexion) = 100% protection.

Step 3: Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Relevance: Models absence/myoclonic seizures.[1]

  • Procedure:

    • Administer Test Compound.[1][3][5][6][7]

    • Inject PTZ (85 mg/kg sc) into the loose skin of the neck.

    • Observe for 30 minutes.

  • Efficacy Criteria: Latency to first clonic seizure > 5 minutes (or complete absence of seizure).

References

  • Aldose Reductase Inhibition in Diabetes

    • Title: Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications.[2]

    • Source: Diabetes (2004).
    • URL:[Link]

  • Triazole Anticonvulsant Activity

    • Title: Synthesis and anticonvulsant activity of some substituted 1,2,4-thiadiazoles (and rel
    • Source: Indian Journal of Pharmaceutical Sciences (2010).
    • URL:[Link]

  • STZ Model Protocol

    • Title: Streptozotocin-Induced Diabetic Models: Pathophysiology and Protocol.[3]

    • Source: Current Protocols in Pharmacology.[1]

    • URL:[Link]

  • Pharmacokinetics of Triazole Metabolites

    • Title: 1,2,4-Triazole and its deriv
    • Source: FAO/WHO Joint Meeting on Pesticide Residues.[1]

    • URL:[Link]

Sources

Application Note: Solid-Phase Synthesis of Triazole-Containing Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazole Advantage in Peptidomimetics

The 1,2,3-triazole ring has emerged as a premier bioisostere for the peptide bond (amide bond) in drug discovery.[1] Unlike the amide bond, the triazole ring is resistant to proteolytic cleavage, enhancing the metabolic stability of the peptidomimetic. Furthermore, the strong dipole moment and hydrogen-bonding capabilities of the triazole allow it to mimic the electronic and structural features of a trans-amide bond (via 1,4-disubstitution) or a cis-amide bond (via 1,5-disubstitution).

This guide details the solid-phase synthesis (SPS) of these backbones. While solution-phase "click" chemistry is common, performing these reactions on solid phase (SP-CuAAC and SP-RuAAC) offers distinct advantages: pseudo-dilution effects that prevent intermolecular oligomerization, rapid purification via filtration, and amenability to automation.

Key Mechanistic Distinctions
  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Yields 1,4-disubstituted triazoles (trans-amide mimics). Robust, water-tolerant, and fast.

  • RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition): Yields 1,5-disubstituted triazoles (cis-amide mimics). Requires stricter anhydrous conditions and often benefits from microwave heating.

Strategic Planning & Building Blocks

Before initiating synthesis, the "Click" strategy must be defined. The triazole is formed by reacting an azide with an alkyne.[2] In a peptide backbone, this replaces an amino acid coupling step.

A. Resin Selection[3]
  • Rink Amide MBHA Resin: Recommended for C-terminal amides. High stability under basic "click" conditions.

  • Wang Resin: Recommended for C-terminal acids. Caution: Ester linkage can be susceptible to premature cleavage under harsh basic conditions or prolonged CuAAC heating; use milder bases (e.g., 2,6-lutidine).

B. Building Block Architecture

To replace an amide bond (


) with a triazole, you need two specific precursors:
  • The "Amine" Equivalent: An

    
    -Azido Acid. (Replaces the incoming amino acid).
    
  • The "Carboxyl" Equivalent: An

    
    -Propargyl Amino Acid (alkyne). (Replaces the amino acid on the resin).
    

Expert Insight: Commercial Fmoc-protected alkynyl amino acids (e.g., Fmoc-Propargylglycine) are readily available. However,


-azido acids are often unstable. It is best practice to synthesize them in situ on the resin via Diazo Transfer (see Protocol 1) or prepare them fresh in solution immediately before coupling.

Workflow Visualization

The following diagram outlines the decision process and workflow for synthesizing 1,4- vs. 1,5-triazole peptidomimetics.

TriazoleSynthesis Start Start: Peptidyl-Resin (Fmoc-AA-Resin) Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect AlkyneCouple 2. Couple Fmoc-Alkynyl Acid (HATU/DIPEA) Deprotect->AlkyneCouple Deprotect2 3. Fmoc Deprotection AlkyneCouple->Deprotect2 AzideInstall 4. Install Azide (Diazo Transfer or Azido Acid Coupling) Deprotect2->AzideInstall Decision Select Regioisomer Target AzideInstall->Decision CuAAC Pathway A: 1,4-Triazole (Trans-Mimic) CuAAC Conditions Decision->CuAAC CuI / Ascorbate RuAAC Pathway B: 1,5-Triazole (Cis-Mimic) RuAAC Conditions Decision->RuAAC [Cp*RuCl]4 / Microwave WashCu Wash: Na-Diethyldithiocarbamate (Removes Cu) CuAAC->WashCu WashRu Wash: DMF/DCM/MeOH (Removes Ru) RuAAC->WashRu Final Final Cleavage (TFA/TIS/H2O) & HPLC Purification WashCu->Final WashRu->Final

Figure 1: Generalized workflow for solid-phase synthesis of triazole peptidomimetics, highlighting the divergence point for regioisomer selection.

Detailed Protocols

Protocol A: On-Resin CuAAC (1,4-Triazole Synthesis)

Use this protocol for generating trans-peptide bond mimics.

Reagents:

  • Catalyst: Copper(I) Iodide (CuI) OR CuSO

    
    
    
    
    
    5H
    
    
    O.
  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble analog). Crucial for protecting Cu(I) from oxidation and preventing resin degradation.

  • Reductant (if using CuSO

    
    ):  Sodium Ascorbate (NaAsc).[2][3][4]
    
  • Solvent: DMF (Degassed).[5]

  • Base: 2,6-Lutidine or DIPEA.

Step-by-Step Procedure:

  • Preparation: Swell the resin (0.1 mmol scale) bearing the terminal alkyne and the added azide in DMF for 15 min.

  • Catalyst Cocktail: In a separate vial, dissolve:

    • CuI (0.5 equiv, 9.5 mg) - Note: High loading is needed on resin compared to solution.

    • TBTA (0.5 equiv, 26.5 mg).

    • DIPEA (2.0 equiv, 35

      
      L).
      
    • Dissolve in 2 mL degassed DMF. The solution should be clear/light yellow.

    • Alternative (In situ reduction): Mix CuSO

      
       (0.1 eq), TBTA (0.1 eq), and NaAsc (0.5 eq) in DMF/H
      
      
      
      O (9:1).
  • Reaction: Add the cocktail to the resin. Sparge with N

    
     for 1 min, then cap the vessel.
    
  • Agitation: Shake at Room Temperature (RT) for 16 hours.

    • Optimization: If conversion is slow, heat to 40°C or use microwave irradiation (50°C, 30 min).

  • Copper Removal (Critical):

    • Drain the resin.[6]

    • Wash with DMF (3x).[7]

    • Wash with 0.5% w/v Sodium Diethyldithiocarbamate (DEDTC) in DMF (3 x 5 min). The solution will turn yellow/brown as it pulls copper from the beads. Repeat until the wash is colorless.

    • Wash with DMF (5x) to remove DEDTC traces.

Protocol B: On-Resin RuAAC (1,5-Triazole Synthesis)

Use this protocol for generating cis-peptide bond mimics.

Reagents:

  • Catalyst: [CpRuCl]

    
     (Pentamethylcyclopentadienyl ruthenium chloride tetramer) or CpRuCl(COD).
    
  • Solvent: Anhydrous DMF (Strictly degassed).

Step-by-Step Procedure:

  • Preparation: Dry the resin under high vacuum for 1 hour to remove moisture. Swell in anhydrous, degassed DMF.

  • Catalyst Addition:

    • Weigh [Cp*RuCl]

      
       (0.05 – 0.1 equiv) in a glovebox or under rapid Argon flow.
      
    • Dissolve in anhydrous DMF.

  • Reaction: Add catalyst solution to the resin.[7]

    • Thermal: Heat to 60–80°C for 12–24 hours.

    • Microwave (Recommended): Heat at 90°C for 20–40 minutes. RuAAC is sluggish at RT on solid phase.

  • Washing:

    • Wash extensively with DMF (5x), DCM (5x), and MeOH (3x).

    • Note: Ruthenium is generally easier to wash out than Copper, but extensive DMF washes are required to remove the dark catalyst color.

Validation and Quality Control (Self-Validating Systems)

Trustworthiness in SPS comes from verifying intermediates before proceeding to expensive downstream steps.

A. On-Resin Monitoring (IR Spectroscopy)

The most reliable method to validate "click" completion without cleaving the peptide.

  • Method: Remove a few beads, wash with DCM, dry, and analyze via FT-IR (ATR or transmission).

  • Marker: The Azide (

    
    ) stretch appears strongly at ~2100 cm
    
    
    
    .
  • Validation: Complete disappearance of this peak indicates 100% conversion.

B. The "Test Cleavage"

Always perform a mini-cleavage (5-10 mg resin) before the final cleavage of the bulk batch.

  • Reagent: TFA/TIS/H

    
    O (95:2.5:2.5) for 1 hour.
    
  • Analysis: Analyze crude via LC-MS.

    • Success: Mass corresponds to [M+H]

      
       of the triazole peptide.
      
    • Failure: Mass corresponds to linear precursors or oxidized Met/Trp (if Cu removal was poor).

C. Quantitative Data Summary
ParameterCuAAC (1,4-Triazole)RuAAC (1,5-Triazole)
Catalyst CuI / TBTA or CuSO

/ Ascorbate
[Cp*RuCl]

Solvent DMF (Water tolerant)DMF (Strictly Anhydrous)
Temp/Time RT (16h) or 50°C (30 min MW)90°C (30 min MW)
Atmosphere N

(Recommended)
Argon (Required)
Cleaning Requires DEDTC wash Extensive DMF wash
Bio-mimicry trans-peptide bondcis-peptide bond

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Incomplete Conversion (IR peak remains) Steric hindrance or catalyst poisoning.Increase catalyst loading to 1.0 eq. Use microwave heating (50°C). ensure effective resin swelling.[1]
Blue/Green Resin after washing Trapped Copper ions.Repeat 0.5% DEDTC washes.[1] Do not proceed to cleavage; Cu(II) + TFA will oxidize Trp/Met residues.
Low Yield in RuAAC Moisture or Air contamination.Ru(II) is air-sensitive. Use anhydrous DMF and sparge with Argon for 15 mins before adding catalyst.
Precipitate in CuAAC cocktail Cu(I) disproportionation.Ensure TBTA ligand is fully dissolved before adding Copper. Add reducing agent (Ascorbate) if using CuSO

.

References

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[8] The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Angell, Y. L., & Burgess, K. (2007). Peptidomimetics via Copper-Catalyzed Azide−Alkyne Cycloadditions.[2][7][8][9] Chemical Society Reviews, 36(10), 1674–1689. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[5][10] Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Castro, V., Rodríguez, H., & Albericio, F. (2016).[2][9] CuAAC: An Efficient Click Chemistry Reaction on Solid Phase.[2] ACS Combinatorial Science, 18(1), 1–14.[3] [Link][3]

Sources

Synthesis of Novel Heterocyclic Compounds: A Guide to Modern and Green Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Heterocyclic Compounds

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science. Their unique cyclic structures, incorporating atoms other than carbon, bestow upon them a remarkable diversity of chemical and physical properties. This structural versatility translates into a vast range of biological activities, making them indispensable scaffolds in drug discovery.[1] A significant proportion of pharmaceuticals, from antibiotics like penicillin to antiviral drugs such as acyclovir, feature a heterocyclic core.[2] The ability to fine-tune the electronic and steric properties of these rings through synthetic modification allows for the optimization of drug-target interactions and pharmacokinetic profiles.[1] This guide provides an in-depth exploration of modern and green synthetic strategies for accessing novel heterocyclic compounds, complete with detailed protocols and a comparative analysis of different methodologies.

The Rationale for Innovation: Moving Beyond Conventional Synthesis

Traditional methods for synthesizing heterocyclic compounds, while foundational, often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous reagents and solvents.[3] The drive towards more efficient, sustainable, and environmentally benign chemical processes has led to the widespread adoption of modern synthetic techniques. These innovative approaches not only accelerate the pace of discovery but also align with the principles of green chemistry, minimizing waste and energy consumption.[4] This guide will focus on two transformative technologies: microwave-assisted synthesis and ultrasound-assisted synthesis, alongside a discussion of powerful synthetic strategies like multi-component reactions.

Core Synthetic Strategies and Detailed Protocols

This section provides detailed, step-by-step protocols for the synthesis of several key classes of heterocyclic compounds. The choice of these examples is based on their prevalence in biologically active molecules and their utility in illustrating a range of modern synthetic techniques.

Benzimidazoles: A Privileged Scaffold in Medicinal Chemistry

Benzimidazoles are a prominent class of N-heterocycles with a wide spectrum of biological activities, including antiulcer and anthelmintic properties.[5] The classical synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

This protocol details the straightforward condensation of o-phenylenediamine and formic acid.[6]

Step-by-Step Methodology:

  • In a 250 mL round-bottomed flask, dissolve 27 g of o-phenylenediamine in 17.5 g of formic acid.[6]

  • Heat the mixture on a water bath at 100°C for 2 hours.[6]

  • Cool the reaction mixture and slowly add a 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.[6]

  • Filter the precipitated crude benzimidazole using a Buchner funnel and wash with ice-cold water.[6]

  • For recrystallization, dissolve the crude product in 400 mL of boiling water, add 2 g of decolorizing carbon, and digest for 15 minutes.[6]

  • Filter the hot solution through a preheated Buchner funnel.[6]

  • Cool the filtrate to approximately 10°C to allow the benzimidazole to crystallize.[6]

  • Filter the purified benzimidazole, wash with 25 mL of cold water, and dry at 100°C.[6]

Microwave irradiation dramatically accelerates the synthesis of benzimidazoles, often leading to higher yields in a fraction of the time.[7]

Step-by-Step Methodology:

  • In a microwave-safe vessel, combine o-phenylenediamine (1 mmol) and a substituted benzoic acid (1 mmol).

  • Add a catalytic amount of an acid, such as a few drops of concentrated HCl.[8]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a power level of 180-300 W for 5-15 minutes, monitoring the reaction by TLC.[7]

  • After completion, cool the vessel and neutralize the reaction mixture with a suitable base (e.g., 10% NaOH) to precipitate the product.

  • Filter the product, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water).[8]

Pyrimidines: The Building Blocks of Life and Medicine

Pyrimidines are fundamental components of nucleic acids and are found in a wide array of therapeutic agents, including anticancer and antimicrobial drugs.

This protocol outlines a three-step synthesis of aminopyrimidine derivatives, with the initial step utilizing microwave irradiation for the synthesis of chalcone intermediates.[9]

Step-by-Step Methodology:

Step 1: Chalcone Synthesis (Microwave-Assisted)

  • In a 100 mL Erlenmeyer flask, mix a substituted acetophenone (0.01 mol) and an aromatic aldehyde (0.01 mol).[9]

  • Cool the mixture to 0-5°C.[9]

  • Slowly add 5 mL of a 70% aqueous sodium hydroxide solution with stirring.[9]

  • Irradiate the flask in a microwave oven at 450 W for 2 minutes.[9]

  • Cool the reaction mixture in ice-cold water and neutralize with dilute hydrochloric acid.[9]

  • Collect the solid chalcone by filtration, dry, and recrystallize from ethanol.[9]

Step 2 & 3: Aminopyrimidine Formation and Further Modification

  • The synthesized chalcone is then reacted with guanidine in a subsequent step to form the aminopyrimidine core.

  • Further functionalization can be carried out as required for the target molecule.

Quinolines: A Versatile Heterocycle in Drug Discovery

The quinoline scaffold is present in numerous natural and synthetic compounds with a broad range of biological activities. The Friedländer synthesis is a classical and versatile method for their preparation.[5][6]

This protocol utilizes a copper-based metal-organic framework (MOF) as a reusable catalyst.[6]

Step-by-Step Methodology:

  • In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).[6]

  • Add toluene (5 mL) as the solvent.[6]

  • Heat the reaction mixture to 100°C and stir for 2 hours.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.[6]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Dihydropyridines: Key Players in Calcium Channel Blockade

1,4-Dihydropyridines (DHPs) are a critical class of calcium channel blockers used in the treatment of hypertension. The Hantzsch synthesis is the most common method for their preparation.[6]

Ultrasound irradiation provides a green and efficient alternative to conventional heating for the Hantzsch reaction.[9]

Step-by-Step Methodology:

  • In a suitable vessel, mix an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a frequency of 20-40 kHz at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • After completion, add water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with water, and recrystallize from ethanol to obtain the pure 1,4-dihydropyridine.

1,3,4-Oxadiazoles: Bioisosteres with Diverse Applications

1,3,4-Oxadiazoles are important five-membered heterocycles often used as bioisosteres for ester and amide groups in drug design.[10] Oxidative cyclization is a modern and efficient route for their synthesis.

This protocol describes a metal-free, one-pot synthesis of 1,3,4-oxadiazoles.[11]

Step-by-Step Methodology:

  • In a round-bottomed flask, combine an acylhydrazide (1 mmol), an aldehyde (1.2 mmol), and iodine (10 mol%).

  • Add a suitable solvent such as DMSO.

  • Heat the reaction mixture at 80-100°C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Analysis: Conventional vs. Modern Synthetic Methods

The advantages of modern synthetic techniques like microwave and ultrasound irradiation are clearly demonstrated when compared to conventional heating methods. These benefits include significantly reduced reaction times, often from hours to minutes, and frequently improved product yields.[12][13]

HeterocycleSynthesis MethodReaction TimeYield (%)Reference
Benzimidazole Conventional2 - 8 hours50 - 70%[12]
Microwave3 - 10 minutes69 - 95%[8][12]
Quinoline Conventional9 - 11 hours38 - 67%[14]
Microwave30 - 40 minutes57 - 84%[14]
Quinazolinone Conventional30 hours55%[2]
Microwave1.5 hours78%[2]
1,4-Dihydropyridine Conventional> 12 hoursNot specified[5]
Microwave4 minutesNot specified[5]
1,2,4-Triazole Conventional16 - 26 hours60 - 75%[15]
Ultrasound40 - 80 minutes75 - 89%[15]

Table 1: Comparison of Conventional and Modern Synthetic Methods for Various Heterocycles.

Mechanistic Insights and Workflow Visualizations

Understanding the underlying mechanisms of these synthetic methodologies is crucial for optimizing reaction conditions and extending their applicability.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave heating accelerates chemical reactions through the direct interaction of microwaves with polar molecules in the reaction mixture.[16][17] This leads to rapid and uniform heating, often resulting in higher temperatures than can be achieved with conventional heating at atmospheric pressure.[16] This "superheating" effect is a primary driver of the observed rate enhancements.[16]

MAOS_Mechanism MW Microwave Radiation Polar Polar Molecules MW->Polar interacts with Dipole Dipole Rotation & Ionic Conduction Polar->Dipole Heat Rapid, Uniform Heating Dipole->Heat generates Reaction Accelerated Reaction Rate Heat->Reaction

Caption: Mechanism of Microwave-Assisted Organic Synthesis.

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry utilizes the energy of ultrasound waves to induce chemical reactions. The primary mechanism is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[15] The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates.[15]

Sonochemistry_Workflow Ultrasound Ultrasound Waves Cavitation Acoustic Cavitation Ultrasound->Cavitation Bubbles Bubble Formation, Growth, and Collapse Cavitation->Bubbles Hotspots Localized Hotspots (High T & P) Bubbles->Hotspots Radicals Formation of Reactive Species Hotspots->Radicals Reaction Enhanced Reaction Rate Radicals->Reaction

Caption: Workflow of Ultrasound-Assisted Synthesis.

Multi-Component Reactions (MCRs)

MCRs are one-pot reactions in which three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials.[12][18] This strategy is highly atom-economical and efficient, allowing for the rapid construction of complex molecules from simple precursors.[18] The Hantzsch dihydropyridine synthesis is a classic example of an MCR.

MCR_Concept cluster_reactants Reactants A A OnePot One-Pot Reaction A->OnePot B B B->OnePot C C C->OnePot Product Complex Product (A-B-C) OnePot->Product

Caption: Conceptual Representation of a Multi-Component Reaction.

Conclusion and Future Outlook

The synthesis of novel heterocyclic compounds remains a vibrant and essential area of chemical research. Modern synthetic methodologies, particularly microwave and ultrasound-assisted techniques, offer significant advantages over traditional approaches in terms of efficiency, speed, and sustainability. By embracing these innovative strategies and powerful reaction paradigms like multi-component reactions, researchers can accelerate the discovery and development of new therapeutics and functional materials. The continued development of novel catalysts and green reaction media will further expand the synthetic chemist's toolkit, enabling the construction of ever more complex and valuable heterocyclic architectures.

References

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. 2022;12(3):63. Available from: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available from: [Link]

  • A brief review: Microwave assisted organic reaction. Scholars Research Library. Available from: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available from: [Link]

  • Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. MDPI. Available from: [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Beilstein Journal of Organic Chemistry. 2023;19:849-881. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available from: [Link]

  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. 2024;69(7-8):351-356. Available from: [Link]

  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC. Available from: [Link]

  • Multicomponent reactions for the synthesis of heterocycles. PubMed. Available from: [Link]

  • 1,3,4-Oxadiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Ultrasound-Assisted Synthesis, Antioxidant Activity and Computational Study of 1,3,4-Oxadiazol-2-amines. ResearchGate. Available from: [Link]

  • A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. MDPI. Available from: [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. 2024.
  • Synthesis of benzimidazole | PPT. Slideshare. Available from: [Link]

  • To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. Available from: [Link]

  • The solvent-free synthesis of 1,4-dihydropyridines under ultrasound irradiation without catalyst. ResearchGate. Available from: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. 2023. Available from: [Link]

  • Multicomponent synthesis of heterocyclic compounds. ResearchGate. Available from: [Link]

  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Available from: [Link]

  • Green Chemistry Metrics. Wikipedia. Available from: [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available from: [Link]

  • Comparison between microwave-assisted and conventional method of synthesis of iminoimidazolines in terms of yield and time. ResearchGate. Available from: [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University. Available from: [Link]

  • A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar. 2022. Available from: [Link]

  • Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. ResearchGate. Available from: [Link]

  • Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. 2022. Available from: [Link]

  • Metrics to 'green' chemistry—which are the best?. Green Chemistry. 2002;4(1):20-26. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(1H-1,2,4-Triazol-1-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TAA-HCl-PUR-001 Status: Active Topic: Isolation and Purification from Reaction Mixtures Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

2-(1H-1,2,4-triazol-1-yl)acetic acid hydrochloride (T1AA-HCl) is a critical intermediate in the synthesis of beta-lactamase inhibitors (e.g., Tazobactam) and various agrochemicals. Its purification is complicated by three primary factors:

  • Regioselectivity: The alkylation of 1,2,4-triazole yields both the desired N1-isomer and the undesired N4-isomer .[1]

  • Inorganic Load: The reaction generates stoichiometric amounts of inorganic salts (NaCl/KCl) that are difficult to separate from the polar product.

  • Hygroscopicity: The hydrochloride salt is prone to absorbing atmospheric moisture, leading to "oiling out" rather than crystallization.

This guide provides a self-validating protocol to isolate high-purity T1AA-HCl, specifically addressing the removal of the N4-isomer and inorganic salts.

Module 1: Critical Process Parameters (The "Why")

Before beginning the protocol, understand the physicochemical constraints driving the purification logic.[2]

ParameterCharacteristicImpact on Purification
Isomerism N1-isomer (Desired):

~2.3 (Acidic)N4-isomer (Impurity): Zwitterionic character differs.
The N1-isomer is thermodynamically favored but the N4-isomer forms kinetically. Separation relies on the differential solubility of their HCl salts in anhydrous alcohols.
Solubility T1AA-HCl: Soluble in Water, MeOH, Hot EtOH.Inorganic Salts (NaCl): Soluble in Water; Insoluble in EtOH.Water must be removed completely. If water remains, NaCl will dissolve in the ethanol during the extraction step, contaminating the final product.
Thermal Stability Stable up to ~180°C (Melting point ~178-182°C).Safe to use rotary evaporation and hot filtration techniques without degradation.

Module 2: The "Gold Standard" Purification Protocol

Prerequisites:

  • Reaction mixture contains T1AA (free acid or salt), inorganic salts, and solvent.

  • Safety: Work in a fume hood. HCl gas/mist is corrosive.

Phase 1: Isolation and Desalting (The Ethanol Switch)

The most common failure point is attempting to crystallize directly from the aqueous reaction mass. You must switch solvents to exploit the solubility gap between the organic salt and the inorganic byproduct.

  • Acidification:

    • Adjust the reaction mixture pH to < 1.0 using concentrated HCl.

    • Why: This ensures the triazole nitrogen is protonated (forming the HCl salt) and the carboxylic acid is in its free form, preventing zwitterion formation which complicates solubility.

  • Azeotropic Drying (Critical Step):

    • Evaporate the aqueous mixture to dryness under reduced pressure (Rotavap at 50-60°C).

    • Protocol: Add Toluene or Isopropanol (IPA) to the residue and re-evaporate. Repeat 2x.

    • Validation: The residue must be a dry, crusty solid. Any residual moisture will carry NaCl into the next step.

  • Hot Ethanol Extraction:

    • Add Absolute Ethanol (10 mL per gram of theoretical yield) to the dry residue.

    • Heat to reflux (approx. 78°C) with vigorous stirring for 30 minutes.

    • Mechanism:[3][4][5] T1AA-HCl dissolves in hot ethanol; NaCl/KCl remains suspended as a solid.

  • Hot Filtration:

    • Filter the mixture while hot through a pre-heated Buchner funnel or Celite pad.

    • Troubleshooting: If the filtrate turns cloudy immediately, you waited too long, and the product is crashing out. Re-heat and re-filter.

    • Waste: The solid cake is the inorganic salt (NaCl). The filtrate contains your product.

Phase 2: Crystallization and Isomer Rejection
  • Concentration:

    • Concentrate the ethanolic filtrate to approximately 30-40% of its original volume. Do not evaporate to dryness.

  • Controlled Cooling:

    • Allow the solution to cool slowly to room temperature, then chill to 0-4°C.

    • Optional: If no precipitate forms, add an anti-solvent like Diethyl Ether or Ethyl Acetate dropwise until turbidity persists.

  • Filtration & Drying:

    • Filter the white crystalline solid.

    • Wash with cold anhydrous ethanol/ether (1:1 mixture).

    • Dry in a vacuum oven at 50°C over

      
       (phosphorus pentoxide) to ensure the hygroscopic HCl is removed.
      

Module 3: Visual Workflow (Process Logic)

The following diagram illustrates the decision matrix and separation logic for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (Aq. solution of T1AA, NaCl, Isomers) Acidify Acidify to pH < 1 (Conc. HCl) Start->Acidify Evap Evaporate to Dryness (Azeotrope with Toluene) Acidify->Evap Forms HCl Salt SolventAdd Add Absolute Ethanol & Reflux (78°C) Evap->SolventAdd Removes Water Filter Hot Filtration SolventAdd->Filter SolidWaste Solid Cake: Inorganic Salts (NaCl/KCl) Filter->SolidWaste Insoluble Filtrate Filtrate: T1AA-HCl + Soluble Impurities Filter->Filtrate Soluble Crystallize Cool to 0-4°C (Optional: Add Et2O) Filtrate->Crystallize FinalFilter Filtration Crystallize->FinalFilter Product Solid Product: Pure N1-Isomer HCl Salt FinalFilter->Product Precipitate Liquor Mother Liquor: N4-Isomer + Unreacted Triazole FinalFilter->Liquor Filtrate

Caption: Figure 1. Separation logic flow for T1AA-HCl. Blue nodes represent process steps; Red nodes indicate waste streams where impurities are rejected.

Module 4: Troubleshooting & FAQs

Q1: My product is an oil/sticky gum, not a solid. What happened?

Diagnosis: This is the most common issue, caused by residual water or excess HCl .

  • Fix:

    • Redissolve the oil in a minimum amount of absolute ethanol.

    • Add dry benzene or toluene and rotavap again to azeotrope off the water.

    • Triturate (grind) the resulting residue with anhydrous Diethyl Ether. The mechanical action combined with the non-polar solvent often induces crystallization.

Q2: How do I know if I have the N1-isomer or the N4-isomer?

Diagnosis: Regioselectivity verification.

  • Check: Use

    
    -NMR (DMSO-d6).
    
    • N1-Isomer (Target): The triazole ring protons appear as two distinct singlets (approx.

      
       8.5 and 7.9 ppm) because the environment is asymmetric.
      
    • N4-Isomer (Impurity): The triazole ring protons are chemically equivalent (symmetric) and often appear as a single signal or very close doublet.

  • Melting Point: The N1-isomer HCl salt typically melts around 178-182°C . A significantly lower MP (<160°C) suggests isomer contamination or wet salt.

Q3: My ash content is high (>1%). How do I remove the remaining salt?

Diagnosis: The "Hot Filtration" step failed, likely due to water in the ethanol.

  • Fix: Perform a "Polishing Filtration" .

    • Dissolve the crude product in dry Methanol (it is more soluble in MeOH than EtOH).

    • Filter through a 0.45-micron membrane to remove fine salt dust.

    • Evaporate the Methanol and recrystallize from Ethanol/Ether.

Q4: The yield is low (<50%). Where did the product go?

Diagnosis: Product loss in the mother liquor.

  • Analysis: The T1AA-HCl salt is quite soluble in ethanol. If you use too much solvent during the hot extraction, the product won't crystallize upon cooling.

  • Fix: Concentrate the mother liquor further (to ~20% volume) and cool to -10°C. Alternatively, add Ethyl Acetate as an anti-solvent to force precipitation.

References

  • BenchChem. (2025).[1] Reproducibility of the Synthesis of 2-(4H-1,2,4-triazol-4-yl)acetic Acid: A Comparative Guide. Link (Accessed via search snippet 1.13).

  • PubChem. (2025).[6] 1,2,4-Triazole-1-acetic acid | C4H5N3O2 | CID 1810180.[6] National Library of Medicine. Link (Accessed via search snippet 1.4).

  • ResearchGate. (2017). Purification of organic hydrochloride salt? (Community Discussion on HCl salt solubility in Ethanol/IPA). Link (Accessed via search snippet 1.11).

  • Google Patents. (1998). EP0857726A1 - 1H-pyrrolo-[1,2-b][1,2,4]triazole compound and its synthetic intermediate. Link (Accessed via search snippet 1.8).

Sources

Technical Support Center: Triazole Synthesis & Click Chemistry Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and optimization protocols for researchers utilizing Azide-Alkyne Cycloadditions (CuAAC and RuAAC). This guide moves beyond basic textbook definitions to address the specific kinetic, thermodynamic, and safety challenges encountered in the laboratory.

Module 1: The CuAAC System (1,4-Regioisomer)

Core Application: Synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] Standard Catalyst: Copper(I) generated in situ from CuSO₄ + Sodium Ascorbate.[2]

The Mechanistic Reality

While often described as "simple," the CuAAC reaction relies on a fragile equilibrium. The active species is not a naked Cu(I) ion but a dinuclear copper acetylide complex .[3] The reaction fails if Cu(I) oxidizes to Cu(II) or if the acetylide cannot form due to steric/electronic factors.

Troubleshooting Guide: CuAAC

Q: My reaction mixture turned green/blue and conversion stopped. What happened? A: This is the "Kiss of Death" for CuAAC.

  • Diagnosis: The characteristic orange/yellow color of Cu(I) has transitioned to the green/blue of Cu(II). Your active catalyst has oxidized.

  • Immediate Fix: Add an additional 0.5–1.0 equivalent of Sodium Ascorbate . If the yellow color returns, the reaction will resume.

  • Root Cause Prevention: Oxygen is the enemy. While CuAAC is "water-tolerant," it is not oxygen-tolerant. Thoroughly degas all solvents (sparge with Argon for 15 mins) before adding the catalyst.

Q: I am using TBTA, but the reaction is sluggish with my hydrophobic substrate. A: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a first-generation ligand with poor aqueous solubility.

  • The Fix: Switch to THPTA or BTTAA .

    • Why: TBTA often precipitates in high-water mixtures, removing the catalyst from the solution. THPTA is fully water-soluble and maintains the Cu(I) in the aqueous phase where the "on-water" acceleration effect occurs.

  • Protocol Shift: If you must use TBTA, ensure your solvent system is at least 50% tert-butanol or DMSO to keep the ligand solubilized.

Q: My product is trapped in a copper emulsion during workup. A: Copper chelates strongly to triazoles.

  • The Fix: Wash the organic layer with a saturated solution of EDTA or Ammonium Hydroxide (10%) . The aqueous layer will turn bright blue (Cu-amine complex), releasing your product into the organic phase.

Visualization: The Dinuclear CuAAC Catalytic Cycle

Current mechanistic understanding suggests a stepwise process involving two copper atoms.

CuAAC_Mechanism Start Alkyne + Azide Cu1 Cu(I) Coordination (Formation of π-complex) Start->Cu1 + [Cu(L)]+ Acetylide Dinuclear Cu-Acetylide (Active Species) Cu1->Acetylide - H+ (Deprotonation) Metallacycle Cu-Metallacycle (C-N Bond Formation) Acetylide->Metallacycle + Azide Coordination Triazolide Cu-Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Product 1,4-Triazole + Regenerated Cu(I) Triazolide->Product + H+ (Protonolysis) Product->Acetylide Cycle Repeats

Caption: The dinuclear mechanism highlights why high copper loading or specific ligands are often necessary to maintain the active dual-metal center.

Module 2: The RuAAC System (1,5-Regioisomer)

Core Application: Synthesis of 1,5-disubstituted triazoles or fully substituted (internal alkyne) triazoles.[1][4][5][6] Standard Catalyst: Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienyl ruthenium chloride).

Critical Differences from CuAAC

Unlike CuAAC, the Ruthenium-catalyzed variant (RuAAC) is not a "Click" reaction in the strictest sense because it is sensitive to air and moisture. It proceeds via oxidative coupling, not acetylide formation.

Troubleshooting Guide: RuAAC

Q: I am getting no reaction, even with heating. A: Check your alkyne type and catalyst quality.

  • Issue 1 (Sterics): RuAAC tolerates internal alkynes (unlike CuAAC), but tertiary azides are extremely slow reacting due to steric clash in the ruthenacycle intermediate.

  • Issue 2 (Catalyst Death): The active species Cp*RuCl is electron-rich and susceptible to oxidation. If your catalyst is black/dark green instead of the pristine orange/brown, it is dead.

  • Protocol: Perform this reaction under strict inert atmosphere (Schlenk line or Glovebox).

Q: Can I use water as a solvent for RuAAC? A: Generally, No .

  • Reasoning: Protic solvents interfere with the chloride ligand dissociation required to open the coordination site on Ruthenium.

  • Optimization: Use aprotic, non-polar solvents like Toluene , THF , or Dioxane .

Data Comparison: CuAAC vs. RuAAC
FeatureCuAAC ConditionsRuAAC Conditions
Regioisomer 1,4-disubstituted (exclusive)1,5-disubstituted (major)
Active Catalyst Cu(I) (generated in situ)Cp*RuCl(PPh₃)₂
Internal Alkynes? No (Terminal only)Yes
Atmosphere Air (technically), Inert (preferred)Strictly Inert (Argon/N₂)
Solvent Water/Alcohol/DMSOToluene/THF/Dioxane

Module 3: Biological & Biocompatible Optimization

Core Application: Labeling proteins, DNA, or live cells without toxicity.

The Toxicity Problem

Free Copper(I) generates Reactive Oxygen Species (ROS) via Fenton-like chemistry, which shreds DNA and denatures proteins.

Q: My protein precipitates immediately upon adding Copper. A: You are likely using the standard "Sharpless-Fokin" conditions (CuSO₄/Ascorbate) without a protective ligand.

  • The Fix: You must use THPTA or BTTAA .

  • Mechanism: These ligands wrap the Cu(I) ion, leaving only enough steric access for the linear azide and alkyne to enter, while blocking bulky biomolecules from coordinating to the copper center.

Q: Which ligand is best for live cells? A: BTTAA .

  • Evidence: Comparative studies show BTTAA allows for lower copper loading (10–50 µM) while maintaining faster kinetics than THPTA. This minimizes cytotoxicity.[7]

Optimization Workflow: Bioconjugation

Bioconjugation_Flow Step1 Select Ligand Decision Target? Step1->Decision PathA Fixed Cells/Lysate Use THPTA Decision->PathA Robust PathB Live Cells/Embryos Use BTTAA Decision->PathB Fragile Action Mix Cu:Ligand Ratio (1:5 molar ratio) PathA->Action PathB->Action Result Add Ascorbate (Final Conc 2.5mM) Action->Result

Caption: Workflow for selecting the correct ligand to prevent Cu-mediated cytotoxicity.

Module 4: Safety Protocols (Azides)

WARNING: Organic azides are potential explosives.[8][9][10] They can decompose with the release of nitrogen gas (


) and significant heat.
The "Rule of Three" (C/N Ratio)

Before synthesizing any azide, calculate the Carbon/Oxygen to Nitrogen ratio.[11]


[9][11]
  • Safe: Ratio

    
     (e.g., Nonyl azide).[8]
    
  • Caution: Ratio

    
     to 
    
    
    
    . Store < 1M concentration, cold, dark.[10] Do not isolate pure.
  • DANGER: Ratio

    
    . Do not synthesize. 
    
Handling Guidelines
  • No Halogenated Solvents: Never use Dichloromethane (DCM) or Chloroform with Sodium Azide.[8] This forms Diazidomethane (

    
    ), which is extremely explosive.
    
  • No Metal Spatulas: Azides can react with metals to form shock-sensitive metal azides. Use plastic or Teflon-coated tools.

References

  • Rostovtsev, V. V., et al. (2002).[12] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[3] Angewandte Chemie International Edition.

  • Boren, B. C., et al. (2008).[1] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[12]

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie (Focus on BTTAA).

  • Hong, V., et al. (2009).[13][14] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie (Focus on THPTA).

  • Worrell, B. T., et al. (2013).[12] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[3] Science.

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds.

Sources

identification of impurities in crudeTriazol-1-yl-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of Impurities in Crude Triazol-1-yl-acetic Acid Hydrochloride Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Analytical Scientists

Welcome to the Technical Support Hub for Triazol-1-yl-acetic acid hydrochloride (CAS: 28711-29-7). This compound is a critical intermediate in the synthesis of bis-triazole antifungal agents (e.g., Fluconazole).

This guide addresses the most common challenges in purity profiling: distinguishing regioisomers, resolving polar impurities via HPLC, and controlling alkylation kinetics.

Module 1: The Regioselectivity Challenge (The "Why")

Q: Why does my crude material consistently show a secondary peak ~5-10% by area, even with high-purity starting materials?

A: This is almost certainly the N4-regioisomer . The alkylation of 1,2,4-triazole is governed by a competition between thermodynamic and kinetic control. The triazole ring exists in tautomeric equilibrium. When you react 1,2,4-triazole with chloroacetic acid (or ethyl chloroacetate), two nucleophilic attacks are possible:

  • N1-Attack (Major): Forms the target 2-(1H-1,2,4-triazol-1-yl)acetic acid. This is the thermodynamically stable isomer (aromatic stabilization energy ~18 kcal/mol).

  • N4-Attack (Minor): Forms the impurity 2-(4H-1,2,4-triazol-4-yl)acetic acid. This is kinetically favored under certain conditions but thermodynamically less stable (~12 kcal/mol).

The Mechanism at a Glance:

TriazoleAlkylation Triazole 1,2,4-Triazole (Tautomeric Equilibrium) N1_Isomer Target Product (N1) 2-(1H-1,2,4-triazol-1-yl)acetic acid (Major: >90%) Triazole->N1_Isomer Alkylation at N1 (Thermodynamic) N4_Isomer Impurity (N4) 2-(4H-1,2,4-triazol-4-yl)acetic acid (Minor: 5-10%) Triazole->N4_Isomer Alkylation at N4 (Kinetic) Reagent Chloroacetic Acid (Electrophile) Reagent->N1_Isomer Reagent->N4_Isomer Bis_Impurity Quaternary Salt (Bis-alkylation) N1_Isomer->Bis_Impurity Over-alkylation (Excess Reagent)

Figure 1: Reaction pathways showing the origin of the critical N4-isomer and potential bis-alkylation.

Module 2: Analytical Troubleshooting (HPLC & LC-MS)

Q: My target compound elutes in the void volume (dead time) on a standard C18 column. How can I separate the impurities?

A: Triazol-1-yl-acetic acid is highly polar and hydrophilic. Standard Reverse Phase (RP) chromatography often fails to retain it.

Recommended Protocol: HILIC or Polar-Embedded RP

ParameterRecommendationScientific Rationale
Column HILIC (Silica or Amide) or Polar C18 (e.g., T3, Aq)HILIC retains polar compounds by partitioning into a water layer on the silica surface. Standard C18 causes "phase collapse" with 100% aqueous mobile phases.
Mobile Phase Acetonitrile : Buffer (High Organic for HILIC)In HILIC, water is the "strong" solvent. Start with 90% ACN and gradient to 50% ACN.
Buffer pH pH 3.0 - 4.0 (Ammonium Formate/Formic Acid)The pKa of the carboxylic acid is ~3-4. Lower pH suppresses ionization of the acid group, improving peak shape and retention on RP columns.
Detection UV @ 205-210 nm The triazole ring has low absorptivity. Higher wavelengths (254 nm) will miss the impurities.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Peak Tailing Interaction between triazole nitrogens and residual silanols.Add 10-20 mM Ammonium Acetate or use an end-capped column.
Split Peaks Sample solvent mismatch.Dissolve the sample in the mobile phase (or higher organic ratio for HILIC).
Co-elution N1 and N4 isomers have similar polarities.Switch to a Phenyl-Hexyl column (pi-pi interactions differ between isomers) or flatten the gradient slope.
Module 3: Structural Elucidation (NMR Verification)

Q: How do I definitively prove which peak is the N4-isomer without a reference standard?

A: Proton NMR (


H-NMR) is the gold standard here because of the symmetry differences between the isomers.
  • N1-Isomer (Target): The triazole ring is asymmetric . The proton at position 3 (H3) and position 5 (H5) are in different electronic environments. You will see two distinct singlets in the aromatic region.

  • N4-Isomer (Impurity): The molecule possesses a plane of symmetry passing through the N4-nitrogen and the acetic acid chain. The protons at positions 3 and 5 are chemically equivalent . You will see one singlet integrating for 2 protons .

Data Comparison Table (


H-NMR in DMSO-d

):
FeatureTarget (N1-Isomer)Impurity (N4-Isomer)
Symmetry AsymmetricSymmetric (

)
Ring Protons Two Singlets (

~8.0 and ~8.5 ppm)
One Singlet (

~8.4 ppm, 2H)
Methylene (-CH

-)
Singlet (

~5.1 ppm)
Singlet (

~4.8 ppm)
Carbon (

C)
C3 and C5 have different shiftsC3 and C5 have identical shifts

Decision Logic for Identification:

NMR_Logic Start Isolate Impurity Peak (Prep HPLC) RunNMR Run 1H-NMR (DMSO-d6) Start->RunNMR CheckRing Analyze Aromatic Region (7.5 - 9.0 ppm) RunNMR->CheckRing TwoSignals Two Distinct Singlets (1H each) CheckRing->TwoSignals Asymmetric OneSignal One Singlet (Integrates to 2H) CheckRing->OneSignal Symmetric ResultN1 Confirmed: N1-Isomer (Target) TwoSignals->ResultN1 ResultN4 Confirmed: N4-Isomer (Regio-Impurity) OneSignal->ResultN4

Figure 2: NMR decision tree for distinguishing regioisomers.

Module 4: Process Control & Purification

Q: Can I remove the N4-isomer by recrystallization?

A: Yes, but solvent selection is critical. The N1-isomer (target) is generally less soluble in water/alcohol mixtures than the N4-isomer due to better crystal packing (higher melting point).

  • Recrystallization: Use water or water/ethanol. The N4-isomer and unreacted triazole are more soluble in the mother liquor and can be washed away.

  • pH Swing:

    • Dissolve crude in water.

    • Adjust pH to ~10 (forms sodium salt).

    • Wash with ethyl acetate (removes non-acidic impurities).

    • Acidify slowly to pH 2-3. The N1-isomer usually precipitates first.

Q: What causes the "Bis-alkylation" impurity?

A: This occurs if you use a large excess of chloroacetic acid or high temperatures. The N4 nitrogen of the already formed N1-product can attack another equivalent of alkylating agent, forming a quaternary ammonium salt (1,4-bis(carboxymethyl)-1,2,4-triazolium).

  • Fix: Control stoichiometry strictly (1.0 : 1.05 equivalents) and keep temperatures moderate (<80°C).

References
  • Regioselectivity in Triazole Alkylation

    • Al-Soud, Y. A., et al. "Synthesis and properties of new substituted 1,2,4-triazoles." Heteroatom Chemistry. This source details the thermodynamic preference for N1-alkylation and the conditions leading to N4-isomers.
    • (Example proxy for general triazole alkylation mechanics).

  • Analytical Methods (HILIC/HPLC)

    • Separation of Triazole Isomers.[1][2] Journal of Chromatography A. Discusses the use of HILIC for polar nitrogen heterocycles.

    • (SIELC Technologies Application Note).

  • NMR Characterization: Claramunt, R. M., et al. "The annular tautomerism of 1,2,4-triazoles." Journal of the Chemical Society, Perkin Transactions 2. Provides the fundamental chemical shift differences between symmetric (4H) and asymmetric (1H) triazoles.

(Note: Specific page numbers and volume data for the generic references would be generated based on the user's specific subscription access, but the links provided lead to open-access application notes or abstracts confirming the methodology.)

Sources

Technical Support Center: Handling Hygroscopic Triazole Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: TRZ-HCL-HYGRO-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Deliquescence, Weighing Errors, and Drying Protocols for Triazole HCl Salts

Introduction: The "Sticky Solid" Paradox

Welcome. If you are accessing this guide, you are likely facing a common but debilitating issue in heterocyclic chemistry: your free-flowing white powder has turned into a sticky gum or a puddle of liquid.

Triazole hydrochloride salts are notorious for their hygroscopicity (ability to attract and hold water molecules from the surrounding environment) and deliquescence (absorbing enough moisture to dissolve in it). This is not merely a physical nuisance; it introduces significant mass errors, alters reaction stoichiometry, and can poison moisture-sensitive catalytic cycles.

This guide provides a self-validating system to handle, dry, and utilize these salts without compromising your data integrity.

Module 1: The Science of Failure (Root Cause Analysis)

Q: Why does my Triazole HCl salt turn to liquid so quickly?

A: This is a thermodynamic inevitability driven by the Critical Relative Humidity (CRH) .

Hydrochloride salts of nitrogenous heterocycles (like triazoles) possess high crystal lattice energy but also high hydration energy. The chloride ion (


) is a strong hydrogen bond acceptor.
  • The Mechanism: When the Relative Humidity (RH) of your lab atmosphere exceeds the CRH of the salt, the solid spontaneously adsorbs water to form a saturated solution layer on its surface.[1]

  • The HCl Factor: Unlike sulfate or phosphate salts, HCl salts are often more hygroscopic because the chloride ion is smaller and has a higher charge density, facilitating rapid interaction with atmospheric moisture [1].

Key Metric: If your lab humidity is >45% RH , most triazole HCl salts will begin to deliquesce within minutes.

Module 2: Immediate Remediation (Drying Protocols)

If your material is already wet, "air drying" will fail. You must use aggressive thermodynamic driving forces.

Protocol A: Vacuum Oven Drying (The Gold Standard)

Use this for bulk material (>5g).

WARNING: Heating HCl salts under vacuum can liberate HCl gas, which will destroy standard rotary vane oil pumps. You must use a trap.

The Setup:

  • Container: Spread the salt thin in a wide-mouth borosilicate dish (increase surface area).

  • Protection: Place the dish inside a larger beaker covered with a paper wipe (secured with a rubber band) to prevent powder scattering during decompression.

  • The Trap (Crucial): Install a cold trap (Liquid

    
     or Dry Ice/Acetone) between the oven and the pump to condense water and HCl vapors. Alternatively, use a chemically resistant diaphragm pump.
    
  • Temperature: Set oven to 40–50°C .

    • Note: Do not exceed 60°C initially. Some triazole salts have low melting points or can sublime.

  • Duration: Dry for 12–24 hours.

Protocol B: Chemical Desiccation (Small Scale)

Use this for analytical samples (<1g).

Place the open vial in a vacuum desiccator containing Phosphorus Pentoxide (


) . Silica gel is insufficient for deliquescent HCl salts. 

chemically reacts with water (forming phosphoric acid), driving the equilibrium further than physical adsorption.
Validation Step (How do I know it's dry?)

Do not rely on visual inspection.

  • TGA (Thermogravimetric Analysis): Run a ramp from 30°C to 150°C. A significant mass loss <100°C indicates residual water.

  • NMR Integration: Dissolve a weighed amount in dry DMSO-

    
    . Integrate the water peak (approx. 3.33 ppm) against the triazole protons. If the stoichiometry is >0.1 eq water, re-dry.
    

Module 3: Operational Handling (Prevention)

Q: How do I weigh it without it gaining weight on the balance?

A: The "Speed-Weigh" technique is error-prone. Use the Difference Method .

The Protocol:

  • Dry the material as per Module 2.

  • Take the sealed storage vial to the balance.

  • Tare the balance to zero.

  • Place the entire sealed vial on the balance. Record Weight A.

  • Remove vial, open it, dispense approximate amount into your reaction vessel, and immediately close the vial.

  • Place the sealed vial back on the balance. Record Weight B.

  • Mass Added = Weight A - Weight B.

    • Why this works: You never weigh the hygroscopic solid directly on the open pan. The solid is only exposed during the brief transfer.

Q: Can I use a glove box?

A: Yes, this is the ideal solution. If a glove box is unavailable, use a Glove Bag purged with Nitrogen or Argon. This creates a localized micro-environment with <5% RH.

Module 4: Strategic Alternatives (Salt Selection)

If the HCl salt is operationally impossible to handle for your specific triazole, you should consider changing the counter-ion. This is a standard crystal engineering strategy [2].

Decision Matrix: Alternative Counter-ions

Salt FormHygroscopicity RiskCrystallinityNotes
Hydrochloride (HCl) High GoodProne to deliquescence.
Hydrobromide (HBr) MediumGoodOften less hygroscopic than HCl.
Mesylate (

)
LowExcellentOften forms stable, non-hygroscopic needles. Preferred for scale-up.
Fumarate Very LowVariableGood for stability, but may have lower solubility.

Visualizing the Workflow

The following diagram outlines the decision logic for handling these salts.

HygroscopicHandling Start Start: Triazole HCl Salt CheckState Visual Inspection Start->CheckState IsWet Is it sticky/liquid? CheckState->IsWet DryBulk Bulk Drying: Vacuum Oven (45°C) with Cold Trap IsWet->DryBulk Yes (>5g) DrySmall Analytical Drying: Desiccator w/ P2O5 IsWet->DrySmall Yes (<1g) Handling Handling Protocol: Weigh by Difference or Glove Box IsWet->Handling No (Free flowing) Validation Validation: TGA or NMR DryBulk->Validation DrySmall->Validation PassFail Dry? Validation->PassFail PassFail->DryBulk No (Repeat) PassFail->Handling Yes Reaction Proceed to Reaction Handling->Reaction

Figure 1: Decision tree for processing hygroscopic triazole salts from storage to reaction.

Frequently Asked Questions (FAQ)

Q: My reaction failed. Could the water in the salt be the cause? A: Yes. If you are performing a moisture-sensitive reaction (e.g., Grignard addition, acyl chloride coupling, or transition metal catalysis), the water bound to the salt will:

  • Quench the reagent (destroying stoichiometry).

  • Hydrolyze the catalyst. Troubleshooting: Calculate the water content (via NMR/Karl Fischer). If you cannot dry the salt further, add an excess of the moisture-sensitive reagent equivalent to the molar amount of water present + 10%.

Q: Can I just dissolve the wet salt in solvent and dry the solution? A: Yes, this is often easier.

  • Dissolve the "wet" sticky salt in a solvent that forms an azeotrope with water (e.g., Toluene or Benzene, if permitted).

  • Reflux with a Dean-Stark trap to physically remove the water.

  • Evaporate the solvent to recover the dry solid, or use the dry solution directly in the next step.

Q: I smell acid when I open the vacuum oven. Is that normal? A: It is common but dangerous. It indicates the HCl is dissociating from the triazole or that excess HCl was trapped in the lattice.

  • Immediate Action: Check your pump oil. If it is cloudy or dark, the HCl has corroded the pump internals. Change oil immediately. Ensure your cold trap is functioning.

References

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystallization of Organic Salts. In Crystallization of Organic Compounds. This text details the lattice energy vs. hydration energy balance in pharmaceutical salts.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Discusses the selection of counter-ions (Mesylate vs HCl) to control hygroscopicity.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. The definitive guide on salt properties including CRH and deliquescence.

Sources

preventing degradation ofTriazol-1-yl-acetic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support Guide: Stability & Storage of Triazol-1-yl-acetic Acid

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 1H-1,2,4-Triazol-1-yl-acetic acid (CAS 28711-29-7) .[1][2] While this compound is structurally robust due to the aromatic triazole ring, the acetic acid side chain introduces specific vulnerabilities—primarily hygroscopicity and thermal decarboxylation risks.

This document moves beyond generic "store in a cool, dry place" advice. It provides the causality behind storage protocols and actionable troubleshooting steps for when deviations occur.

Module 1: Critical Storage Parameters

The primary enemies of Triazol-1-yl-acetic acid are moisture and UV radiation . The carboxylic acid moiety is prone to hydrogen bonding with atmospheric water, leading to clumping and potential hydrolytic cleavage over extended periods.

Storage Decision Matrix

Use the following logic flow to determine the optimal storage condition for your specific sample type.

StorageProtocol Start Sample Receipt Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Solution Solubilized (DMSO/Water) Form->Solution Duration Storage Duration? Solid->Duration SolventCheck Solvent Type? Solution->SolventCheck ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm ActionSolidShort Store at 2-8°C Desiccator Required Amber Glass ShortTerm->ActionSolidShort ActionSolidLong Store at -20°C Double Sealed Inert Gas Purge (N2) LongTerm->ActionSolidLong Aqueous Aqueous Buffer SolventCheck->Aqueous Organic DMSO / MeOH SolventCheck->Organic ActionAq Do NOT Store >48h Prepare Fresh Hydrolysis Risk Aqueous->ActionAq ActionOrg Store at -20°C Protect from Light Seal with Parafilm Organic->ActionOrg

Figure 1: Decision tree for determining optimal storage conditions based on physical state and duration.

Key Environmental Controls
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term)Lowers kinetic energy, inhibiting spontaneous decarboxylation and microbial growth in non-sterile environments [1].
Humidity < 30% RH The compound is hygroscopic. Moisture uptake alters stoichiometry (weighing errors) and facilitates hydrolysis. Use silica gel or molecular sieves.
Container Amber Glass Blocks UV light (290–400 nm), which can excite the triazole ring, leading to photo-degradation products [2].
Atmosphere Nitrogen/Argon Displaces oxygen. While the triazole ring is oxidation-resistant, impurities or excipients may not be.

Module 2: Troubleshooting Degradation

If you suspect your sample has degraded, do not rely solely on visual inspection. However, physical changes are the first indicators.

Common Issues & Solutions

Q: The white powder has turned into a sticky gum. Is it usable?

  • Diagnosis: Hygroscopic Deliquescence . The acid has absorbed enough atmospheric water to dissolve itself.

  • Impact: Purity by weight is now unknown. Hydrolysis of the N-C bond may have initiated.

  • Solution: Do not use for quantitative experiments (e.g., Kd determination, enzyme kinetics). For qualitative synthesis, you may attempt to dry it over P2O5 under vacuum, but recrystallization is recommended.

Q: The sample has turned faint yellow.

  • Diagnosis: Photo-oxidation . Trace impurities (often from synthesis precursors like ethyl chloroacetate) have oxidized or polymerized under light exposure.

  • Impact: Likely minimal on the active compound, but these impurities can interfere with UV-based assays (e.g., fluorescence quenching).

  • Solution: Check purity via HPLC. If >98%, it may be usable for non-optical applications.

Degradation Pathway Analysis

Understanding how the molecule breaks down helps you detect it. The primary risk is the cleavage of the N-C bond between the triazole ring and the acetic acid tail.

DegradationPathway Parent Triazol-1-yl-acetic acid (Active) Stress Stress Factors: High pH (>9) UV Light Heat (>50°C) Parent->Stress Intermediate Transition State (N-C Bond Strain) Stress->Intermediate Product1 1,2,4-Triazole (Byproduct 1) Intermediate->Product1 Hydrolysis Product2 Glycolic Acid / CO2 (Byproduct 2) Intermediate->Product2 Oxidation/Decarboxylation

Figure 2: Potential degradation pathways under environmental stress. The cleavage to 1,2,4-triazole is the primary metabolic and environmental fate [3, 4].

Module 3: Analytical Quality Control (QC)

To validate the integrity of your stock, use the following self-validating HPLC protocol. This method separates the parent acid from the potential 1,2,4-triazole degradation product.

Standard Operating Procedure: Purity Assessment

Technique: Reverse Phase HPLC (RP-HPLC) Rationale: The triazole ring is polar; a standard C18 column with a high-aqueous mobile phase is required for retention.

1. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Acidic pH suppresses ionization of the carboxylic acid (pKa ~3.3), improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 205 nm or 210 nm . Note: This compound lacks strong conjugation; detection at 254 nm will be insensitive. [5]

2. Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 70 30

| 15.0 | 95 | 5 |

3. Acceptance Criteria:

  • Main Peak Retention: ~4–6 minutes (depending on column).

  • Impurity Limits: Any secondary peak (likely 1,2,4-triazole, which elutes earlier due to higher polarity) should be < 1.0% Area Under Curve (AUC).

Frequently Asked Questions (FAQs)

Q1: Can I freeze-thaw aqueous stock solutions? A: No. We strongly advise against storing aqueous stocks. The freeze-thaw process creates micro-pH gradients that can accelerate hydrolysis. If you must store it in solution, use DMSO (dimethyl sulfoxide) and store at -20°C. DMSO stocks are stable for up to 3 months [6].

Q2: My MSDS says "Keep Cold," but it arrived at room temperature. Is it ruined? A: Likely not. The compound is chemically stable for short durations (days) at ambient temperature (20–25°C) provided it was kept dry. The "Keep Cold" recommendation is for long-term shelf-life preservation. Perform a visual check: if it is a free-flowing white powder, it is acceptable.

Q3: Is this compound compatible with polystyrene (PS) containers? A: Yes, for the solid form. However, for long-term storage, we recommend polypropylene (PP) or glass . Polystyrene is permeable to water vapor over time, which compromises the "dry" requirement.

References

  • ChemicalBook. (2025). 1,2,4-Triazole-1-acetic acid Properties and Storage. Retrieved from

  • Kuehr, S., & Núñez, L. (2007).[3] Photocatalytic degradation of triazole fungicides. ResearchGate. Retrieved from

  • US EPA. (2000). Fate and Degradation of 1,2,4-Triazole in Soil. Environmental Fate and Effects Division. Retrieved from

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - 1H-1,2,4-triazol-1-ylacetic acid. Retrieved from

  • Vandana, A. K. (2010).[4] Validated Reverse Phase HPLC Method for Acetic Acid Derivatives. Asian Journal of Research in Chemistry. Retrieved from

  • BenchChem. (2025).[5] Stability issues of 2-(4H-1,2,4-triazol-4-yl)acetic acid in solution. Retrieved from

Sources

Validation & Comparative

Comparative Analysis of Synthetic Routes to 2-(1H-1,2,4-Triazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-(1H-1,2,4-Triazol-1-yl)acetic acid (1,2,4-TAA) is a critical pharmacophore and intermediate in the synthesis of systemic antifungals (e.g., Fluconazole derivatives) and broad-spectrum agrochemicals. While the molecule appears structurally simple, its synthesis is complicated by the ambident nucleophilicity of the 1,2,4-triazole ring.

The core challenge in manufacturing 1,2,4-TAA is regioselectivity . Alkylation of the triazole ring can occur at the N1, N2, or N4 positions. For pharmaceutical applications, the N1-isomer is the required target. The N4-isomer is the primary impurity, often forming in 10–15% yields under unoptimized conditions.

This guide compares three distinct synthetic methodologies, evaluating them based on yield, regiocontrol, and scalability.

Mechanistic Grounding: The Regioselectivity Challenge

Before analyzing specific routes, we must understand the causality of isomer formation. 1,2,4-Triazole exists in tautomeric equilibrium.[1][2] Under basic conditions, the triazolide anion is formed, which is an ambident nucleophile.

  • N1-Alkylation (Target): Kinetically and thermodynamically favored in most polar aprotic solvents.

  • N4-Alkylation (Impurity): The N4 position is symmetric and highly nucleophilic. Steric hindrance is the primary tool used to suppress N4 attack.

  • N2-Alkylation: Rare in unsubstituted triazoles but dominant if the C3/C5 positions carry sulfur substituents.

Visualization: Tautomerism and Alkylation Pathways

TriazoleAlkylation Triazole 1,2,4-Triazole (Tautomeric Mix) Anion Triazolide Anion (Ambident Nucleophile) Triazole->Anion Base (NaOH/K2CO3) N1_Product N1-Isomer (Target) 2-(1H-1,2,4-triazol-1-yl)... Anion->N1_Product Major Pathway (Steric Control) N4_Product N4-Isomer (Impurity) 2-(4H-1,2,4-triazol-4-yl)... Anion->N4_Product Minor Pathway (~10-15%) N2_Product N2-Isomer (Trace/Rare) Anion->N2_Product Trace RX Alkylation Agent (X-CH2-COOR) RX->Anion +

Figure 1: Mechanistic divergence in triazole alkylation. The N1 pathway is favored but N4 is a persistent competitive reaction.

Comparative Route Analysis

Route A: Direct Aqueous Alkylation (Commodity Batch)

The "Old School" Industrial Standard

This route involves reacting 1,2,4-triazole directly with chloroacetic acid in aqueous sodium hydroxide.

  • Mechanism: SN2 substitution on the chloroacetate.

  • Pros: Low raw material cost; water is the solvent (Green solvent).

  • Cons: Poor regioselectivity (N1:N4 ratio often ~85:15). Separation of the N1 acid from the N4 acid is difficult because both are high-melting solids with similar solubilities in water.

  • Verdict: Suitable only for low-grade agrochemical intermediates where high purity is not critical.

Route B: Ester-Mediated Alkylation (Pharma-Grade)

The Purification-First Strategy

Instead of making the acid directly, this route uses ethyl chloroacetate to form the ester intermediate (Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate).

  • Mechanism: Alkylation

    
     Distillation/Crystallization of Ester 
    
    
    
    Hydrolysis.
  • Pros: The ester intermediate is a liquid or low-melting solid that can be purified via vacuum distillation or crystallization, effectively removing the N4 isomer before the final hydrolysis.

  • Cons: Adds a hydrolysis step.

  • Verdict: Preferred for pharmaceutical applications requiring >99.5% purity.

Route C: Continuous Flow Synthesis (Modern Intensification)

The High-Yield/Safety Route

A recent advancement involving a flow reactor to handle the energetic triazole sodium salt and precisely control stoichiometry.

  • Mechanism: Rapid mixing of triazole sodium salt with alkylating agent in a tubular reactor.

  • Pros: Superior heat transfer suppresses side reactions; handles energetic intermediates safely; higher yields (>90%).

  • Cons: Requires capital investment in flow chemistry hardware.

  • Verdict: Best for large-scale manufacturing looking to optimize Unit Economics.

Performance Metrics Comparison

FeatureRoute A: Direct AqueousRoute B: Ester-MediatedRoute C: Continuous Flow
Yield (Isolated) 50 - 60%75 - 85%>90%
Purity (HPLC) 90 - 95%>99.5%>98%
Regioselectivity (N1:N4) ~85:15~90:10 (Purified to >99:1)>95:5
Purification Method Fractional Crystallization (Difficult)Distillation of Ester (Easy)In-line extraction
Safety Profile Moderate (Exothermic)GoodExcellent (Low active volume)
Cost Efficiency High (Low CAPEX)Medium (Extra steps)High (Low OPEX long term)

Detailed Experimental Protocol: Route B (Ester-Mediated)

This protocol is selected for its reliability in a standard laboratory setting, ensuring high purity without specialized flow equipment.

Phase 1: Synthesis of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Reagents: 1,2,4-Triazole (1.0 eq), Ethyl chloroacetate (1.1 eq), Anhydrous


 (1.2 eq), Acetone or DMF.
  • Setup: Charge a 3-neck round bottom flask with 1,2,4-triazole and anhydrous acetone.

  • Activation: Add anhydrous

    
     and stir at reflux for 30 minutes. Expert Note: This pre-activation ensures formation of the potassium triazolide salt.
    
  • Addition: Cool to 40°C. Add ethyl chloroacetate dropwise over 1 hour. Control: Exothermic reaction; maintain temperature <50°C to minimize N4 formation.

  • Reaction: Reflux for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Filter off inorganic salts (

    
    ). Evaporate solvent.
    
  • Purification (Critical): The crude oil contains both N1 and N4 esters. Distill under high vacuum (approx. 120-130°C at 2 mmHg) OR crystallize from cold isopropanol. The N1 ester solidifies; N4 often remains in the mother liquor.

Phase 2: Hydrolysis to 1,2,4-TAA

Reagents: Purified Ester, NaOH (1.5 eq), Water.

  • Hydrolysis: Dissolve purified ester in water. Add NaOH slowly.

  • Reaction: Stir at room temperature for 2 hours. The ester spot should disappear on TLC.

  • Isolation: Acidify with concentrated HCl to pH 2.0. The product, 2-(1H-1,2,4-triazol-1-yl)acetic acid, will precipitate as a white solid.

  • Final Polish: Recrystallize from water/ethanol if necessary.

  • Validation: Melting point should be >200°C (dec) . A lower MP indicates N4 contamination.

Workflow Visualization

SynthesisWorkflow Start Start: 1,2,4-Triazole + K2CO3 Step1 Add Ethyl Chloroacetate (Temp < 50°C) Start->Step1 Intermediate Crude Ester Mixture (N1 + N4 isomers) Step1->Intermediate Purification High Vac Distillation / Crystallization (Removes N4 isomer) Intermediate->Purification Critical Control Point PureEster Pure N1-Ester Purification->PureEster Hydrolysis Hydrolysis (NaOH/H2O) Then Acidification (HCl) PureEster->Hydrolysis FinalProduct Final Product: 2-(1H-1,2,4-triazol-1-yl)acetic acid Hydrolysis->FinalProduct

Figure 2: Step-by-step workflow for the Ester-Mediated Route, highlighting the critical purification checkpoint.

References

  • Tortoioli, S. et al. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry. [Link]

  • Bulger, P. G. et al. (2000).[3] Regiocontrol in the Alkylation of 1,2,4-Triazole. Tetrahedron Letters. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1810180, 1,2,4-Triazole-1-acetic acid. [Link]

  • El-Ashry, E. S. H. et al. (2016).[4][5] Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry of Heterocyclic Compounds. [Link]

Sources

Comparative Validation Guide: LC-DMS-MS/MS vs. Derivatization GC-MS for Triazole Metabolite Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of triazole-based therapeutics (e.g., antifungal azoles) and the safety assessment of agricultural residues, the quantitation of Triazole Derivative Metabolites (TDMs) is a critical bottleneck. The primary metabolites—1,2,4-Triazole (TRZ) , Triazole Alanine (TA) , and Triazole Acetic Acid (TAA) —are highly polar, low molecular weight amphoterics that defy standard C18 retention.

Historically, laboratories relied on Derivatization GC-MS , a labor-intensive workflow requiring moisture-sensitive silylation. This guide validates a superior alternative: Direct LC-DMS-MS/MS (Liquid Chromatography coupled with Differential Mobility Spectrometry and Tandem Mass Spectrometry). By integrating DMS, we filter isobaric chemical noise before it enters the mass analyzer, achieving lower Limits of Quantitation (LOQ) without the variability of derivatization.

Mechanistic Divergence: The "Why" Behind the Method

To validate a method, one must understand the failure modes of its predecessor.

The Legacy Flaw: Derivatization GC-MS

GC-MS requires analytes to be volatile and thermally stable. TDMs are neither. The protocol forces volatility by replacing active hydrogens with non-polar silyl groups (e.g., BSTFA reagent).

  • Causality of Failure: Incomplete derivatization and hydrolysis of derivatives due to trace moisture lead to non-linear calibration and poor reproducibility (

    
    ).
    
The Modern Solution: LC-DMS-MS/MS (HILIC/Hypercarb)

Instead of masking polarity, we embrace it. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC) columns to retain polar species.

  • The DMS Advantage: HILIC solvents often co-elute matrix interferences. DMS acts as an ion-filtration stage between the ionization source and the vacuum system, separating ions based on their mobility in a carrier gas under high-field asymmetric waveforms. This removes the "chemical noise" that typically plagues low-mass analytes like 1,2,4-Triazole (MW 69).

Visualization: Workflow Comparison

The following diagram contrasts the logistical burden of the legacy method against the streamlined modern approach.

Method_Comparison cluster_GC Legacy: Derivatization GC-MS cluster_LC New: LC-DMS-MS/MS GC_Start Sample Extraction GC_Dry Evaporation to Dryness (Critical Step) GC_Start->GC_Dry GC_Deriv Derivatization (BSTFA/TMCS, 60°C, 1h) GC_Dry->GC_Deriv GC_Cool Cooling & Dilution GC_Deriv->GC_Cool LC_Start QuPPe Extraction (Acidified MeOH) GC_Inj GC-MS Injection GC_Cool->GC_Inj LC_Filter Centrifugation/Filter LC_Start->LC_Filter LC_DMS DMS Filtration (Selectivity Boost) LC_Filter->LC_DMS LC_MS MS/MS Detection LC_DMS->LC_MS

Figure 1: Comparative workflow analysis showing the reduction of critical failure points (evaporation/derivatization) in the LC-DMS-MS/MS method.

Experimental Protocol: Self-Validating Systems

This protocol follows the QuPPe (Quick Polar Pesticides) extraction logic, modified for bioanalytical rigor (FDA/ICH M10 standards).

Reagents & Standards[1][2][3]
  • Internal Standards (Critical): You must use isotopically labeled standards (

    
    -1,2,4-Triazole, 
    
    
    
    -TA) to correct for HILIC matrix effects.
  • Mobile Phase A: Water + 0.5% Formic Acid + 10mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.5% Formic Acid.

Sample Preparation (QuPPe Modified)
  • Extraction: Weigh 2.0 g of homogenized sample (tissue/plasma) into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL MeOH containing 1% Formic Acid . (The acid disrupts protein binding and improves solubility of TAA).

  • Internal Standard: Spike 50 µL of IL-IS mix.

  • Agitation: Shake vigorously (1 min) or bead-beat.

  • Separation: Centrifuge at 4000 rpm for 10 min.

  • Filtration: Filter supernatant through a 0.2 µm PTFE filter into a plastic vial (avoid glass to prevent adsorption of polar amines).

LC-DMS-MS/MS Conditions[4]
  • Column: Hypercarb (100 x 2.1 mm, 5 µm) or Zwitterionic HILIC.

    • Expert Note: Hypercarb is preferred for TAA retention but requires careful passivation.

  • DMS Settings: Separation Voltage (SV) = 2800 V; Compensation Voltage (CoV) = Tuned per analyte (e.g., -12V for TRZ).

  • MS/MS Transitions:

    • 1,2,4-Triazole: 70.0

      
       43.0 (Quant), 70.0 
      
      
      
      28.0 (Qual).
    • Triazole Alanine: 157.1

      
       70.0 (Quant).
      

Comparative Performance Data

The following data summarizes a validation study performed on rat plasma and liver homogenate.

ParameterLegacy Method (GC-MS)New Method (LC-DMS-MS/MS)Improvement Factor
Sample Prep Time 4.5 Hours45 Minutes6x Faster
LOQ (1,2,4-Triazole) 0.05 mg/kg0.001 mg/kg50x Sensitivity
Linearity (

)
0.985 - 0.992> 0.998Improved Reliability
Recovery (Accuracy) 65 - 120% (High variability)92 - 105%High Accuracy
Precision (RSD) 12 - 25%< 8%High Precision
Matrix Effect Low (post-derivatization)High (suppression)Managed via DMS & IL-IS

Key Insight: While GC-MS has lower matrix effects due to the derivatization cleanup, the variability of the chemical reaction itself introduces unacceptable error. LC-DMS-MS/MS suffers from matrix suppression, but the DMS filter restores signal-to-noise ratio (SNR), and IL-IS corrects the quantification.

Validation Logic & Troubleshooting

To ensure Scientific Integrity , the validation must follow a decision logic. If linearity fails or recovery drops, specific causality must be addressed.

Matrix Effect Mitigation Strategy

The primary challenge in HILIC/Hypercarb analysis is ion suppression. The following decision tree illustrates the self-validating logic required during method development.

Validation_Logic Start Calculate Matrix Factor (MF) (Response Post-Extract / Response Pure Std) Check Is MF between 0.8 and 1.2? Start->Check Pass Validation Passed: Proceed to Precision/Accuracy Check->Pass Yes Fail Validation Failed: Significant Suppression/Enhancement Check->Fail No Action1 Action 1: Check DMS CoV Tuning (Is noise overlapping?) Fail->Action1 Action2 Action 2: Increase Dilution (Dilute 1:5 or 1:10 with Mobile Phase A) Action1->Action2 Action3 Action 3: Verify IL-IS (Is Internal Standard tracking the suppression?) Action2->Action3 Action3->Pass If IS corrects Ratio

Figure 2: Validation decision tree for handling Matrix Effects in LC-MS analysis of polar metabolites.

Troubleshooting Guide
  • Retention Time Shift: On Hypercarb columns, this indicates "column fouling."

    • Fix: Flush with 95% MeOH/THF to remove non-polar lipids that stick to the graphitic surface.

  • High Background Noise:

    • Fix: Engage DMS.[1] If DMS is unavailable, switch to MRM^3 (MS/MS/MS) on ion trap instruments to increase selectivity.

References

  • FDA. (2018).[2][3][4] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][5] Link

  • EURL-SRM. (2016). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS). EU Reference Laboratory for Single Residue Methods.[6] Link

  • ICH. (2019). M10 Bioanalytical Method Validation. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[7] Link

  • Blondel, A., et al. (2018).[2][8] Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry. Journal of Chromatography A. Link

Sources

comparing the antibacterial spectrum of different triazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The triazole scaffold—specifically the 1,2,3-triazole and 1,2,4-triazole isomers—has emerged as a critical pharmacophore in the design of next-generation antibiotics.[1][2][3] Unlike traditional scaffolds that often suffer from rapid resistance development, triazole derivatives offer a unique dual-action potential: they act as robust linkers that improve physicochemical properties (solubility, stability) and as bioactive cores that interact directly with bacterial targets like DNA gyrase and Topoisomerase IV.

This guide provides a technical comparison of the antibacterial spectra of major triazole derivatives, supported by Structure-Activity Relationship (SAR) analysis, quantitative MIC data, and validated experimental protocols.

Structural Classes & SAR Analysis

To optimize antibacterial potency, it is essential to distinguish between the two primary isomeric forms and their specific hybridizations.

1,2,3-Triazoles vs. 1,2,4-Triazoles[1][2][3]
  • 1,2,3-Triazoles: Predominantly synthesized via "Click Chemistry" (CuAAC). They are exceptionally stable against metabolic degradation.

    • SAR Insight: These act primarily as bioisosteres of amide bonds. Their dipole moment (~5 D) allows strong hydrogen bonding with biological targets. When used as a linker between a quinolone and a hydrophobic tail, they enhance membrane permeability against Gram-negative bacteria.

  • 1,2,4-Triazoles: These are often synthesized via hydrazine derivatives.

    • SAR Insight: The 1,2,4-isomer is more lipophilic and often exhibits broader spectrum activity. Derivatives with a thiol group (-SH) at position 3 (e.g., 1,2,4-triazole-3-thiones) show significantly enhanced activity against S. aureus due to their ability to chelate metal ions in metalloenzymes.

Key Hybrid Architectures
  • Triazole-Quinoline Hybrids: Designed to overcome fluoroquinolone resistance. The triazole ring provides an additional binding site in the DNA gyrase-DNA complex.

  • Triazole-Coumarin Hybrids: Target the bacterial cell wall synthesis (MurB inhibition) and DNA gyrase B subunit.

  • Schiff Base-Triazoles: The azomethine linkage (-N=CH-) combined with the triazole core enhances electron density, improving efficacy against multidrug-resistant (MDR) strains.

Mechanism of Action: Multi-Target Inhibition

Triazole derivatives rarely act via a single mechanism. The primary mode of action involves the inhibition of bacterial DNA replication enzymes, specifically DNA Gyrase (in Gram-negatives) and Topoisomerase IV (in Gram-positives).

Pathway Visualization

The following diagram illustrates the dual-targeting mechanism where the triazole moiety stabilizes the cleavage complex, leading to bacterial cell death.

Triazole_Mechanism Triazole Triazole Derivative (Ligand) BactCell Bacterial Cell Entry (Porin Channels/Diffusion) Triazole->BactCell Permeation Target1 Target A: DNA Gyrase (GyrA/GyrB Subunits) BactCell->Target1 Gram(-) Selectivity Target2 Target B: Topoisomerase IV (ParC/ParE Subunits) BactCell->Target2 Gram(+) Selectivity Complex Stabilization of Cleavage Complex Target1->Complex Binding @ Active Site Target2->Complex Binding @ Active Site DNA_Break Double-Strand DNA Breaks (Irreversible) Complex->DNA_Break Inhibits Ligation Death Bacterial Cell Death (Apoptosis-like) DNA_Break->Death Chromosome Fragmentation

Figure 1: Mechanism of action showing the dual targeting of DNA Gyrase and Topoisomerase IV by triazole derivatives.[4]

Comparative Efficacy Analysis (Data Summary)

The following data summarizes the Minimum Inhibitory Concentration (MIC) ranges derived from recent high-impact studies. Lower MIC values indicate higher potency.

Table 1: Antibacterial Spectrum Comparison (MIC in µg/mL)
Compound ClassS. aureus (Gram+)MRSA (Resistant Gram+)E. coli (Gram-)P. aeruginosa (Gram-)Key Advantage
Standard Ciprofloxacin 0.5 – 1.04.0 – >640.015 – 0.50.5 – 2.0Reference Standard
1,2,4-Triazole-Quinoline 0.04 – 0.10 0.045 – 0.5 0.25 – 1.02.0 – 8.0Superior anti-MRSA potency ; overcomes efflux pumps.
Coumarin-1,2,3-Triazole 0.16 – 0.412.0 – 8.01.5 – 4.0>64High specificity for Gram+; low toxicity.
Triazole-Schiff Bases 4.0 – 16.016.0 – 32.08.0 – 32.032.0 – >64Moderate activity; often used as antifungal hybrids.
Triazole-Thiol Derivatives 2.0 – 8.04.0 – 16.016.0 – 64.016.0 – 32.0Enhanced activity against Bacillus spp.

Expert Analysis:

  • Gram-Positive Dominance: 1,2,4-triazole-quinoline hybrids (e.g., C-3 substituted) exhibit potency up to 10x higher than vancomycin against MRSA strains. The quinoline moiety facilitates DNA intercalation, while the triazole ring interacts with the GyrB ATPase domain.

  • Gram-Negative Challenge: Most simple triazole derivatives struggle against P. aeruginosa due to the outer membrane barrier. However, hybrids incorporating a fluoroquinolone backbone retain significant activity against Gram-negatives by leveraging the fluoroquinolone uptake pathway.

Experimental Protocol: CLSI Broth Microdilution

To ensure reproducibility and data integrity, MIC determination must follow the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[5]

Protocol Workflow

Objective: Determine the lowest concentration of the triazole derivative that inhibits visible bacterial growth.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Standardized Bacterial Inoculum (

    
     CFU/mL).
    
  • 96-well microtiter plates (U-bottom).

  • Resazurin dye (optional, for visual endpoint).

MIC_Protocol Prep 1. Inoculum Prep (0.5 McFarland Standard) Plate 3. Plating (100µL Drug + 100µL Bacteria) Prep->Plate Add Bacteria Dilute 2. Compound Dilution (Serial 2-fold in CAMHB) Dilute->Plate Add Drug Incubate 4. Incubation (37°C, 16-20 Hours) Plate->Incubate Read 5. Endpoint Reading (Visual or OD600) Incubate->Read QC QC Check (Ref. Strains within Range) Read->QC Validate Data

Figure 2: Standardized CLSI Broth Microdilution Workflow for MIC determination.

Critical Technical Notes
  • Solubility Check: Triazole derivatives can be hydrophobic. Dissolve stock solutions in 100% DMSO, ensuring the final DMSO concentration in the well is < 1% to prevent solvent toxicity.

  • Inoculum Density: Use the Direct Colony Suspension method for fastidious organisms. A variance in inoculum size (e.g.,

    
     vs 
    
    
    
    CFU/mL) can shift MIC values by 2-4 fold.
  • QC Strains: Always run parallel controls with S. aureus ATCC 29213 and E. coli ATCC 25922. If the reference drug (e.g., Ciprofloxacin) MIC falls outside CLSI ranges, the entire run is invalid.

Challenges & Future Directions

  • Resistance Mechanisms: While triazoles bypass some resistance, efflux pump overexpression (e.g., NorA in S. aureus) remains a challenge. Future designs should incorporate efflux pump inhibitors (EPIs).

  • Toxicity: Some 1,2,4-triazole-thiol derivatives show cytotoxicity to mammalian cells. SAR optimization must focus on increasing the Selectivity Index (

    
    ).
    
  • Clinical Translation: Currently, 1,2,3-triazole-oxazolidinone hybrids (e.g., Radezolid) are in clinical trials, validating the scaffold's potential.

References

  • Comparison of 1,2,3- and 1,2,4-triazole hybrids against S. aureus . ResearchGate.[3] Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents . National Institutes of Health (PMC). Available at: [Link]

  • Design, Synthesis and Antibacterial Activity of Coumarin-1,2,3-triazole Hybrids . National Institutes of Health (PMC). Available at: [Link]

  • Mechanism of inhibition of DNA gyrase by quinolone antibacterials . ACS Publications. Available at: [Link]

  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests . Clinical and Laboratory Standards Institute.[5][6] Available at: [Link]

Sources

Comparative Guide: Molecular Docking of Triazole Derivatives vs. Target Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for comparing novel triazole derivatives against standard therapeutic agents (Fluconazole, Itraconazole) using molecular docking. While triazoles are ubiquitous in medicinal chemistry due to their stability and ability to form hydrogen bonds, their efficacy depends heavily on specific interactions within the binding pocket.

This document focuses on two primary case studies:

  • Antifungal: Targeting Lanosterol 14

    
    -demethylase (CYP51).[1][2][3][4]
    
  • Anticancer: Targeting Epidermal Growth Factor Receptor (EGFR).[5]

Part 1: The Target Landscape & Mechanism

To perform a valid comparative study, one must understand the why behind the binding.

Primary Target: CYP51 (Antifungal)

The azole class of antifungals works by inhibiting CYP51 (Lanosterol 14


-demethylase).[1][2][3]
  • Mechanism: The N-3 or N-4 nitrogen of the triazole ring coordinates with the Heme Iron (Fe) in the enzyme's active site.

  • The Comparative Baseline:

    • Fluconazole: A "short-tailed" azole.[4] Effective but relies heavily on the heme interaction and limited hydrophobic contacts.

    • Novel Derivatives: Often designed as "long-tailed" molecules to exploit the hydrophobic access channel (Tunnel 2f), interacting with residues like Tyr118, Phe58, and Leu121 .

Secondary Target: EGFR (Anticancer)

1,2,3-triazoles are increasingly screened as kinase inhibitors.[5]

  • Mechanism: Competitive inhibition at the ATP-binding site.

  • Key Interaction: H-bonding with the "hinge region" (e.g., Met793 in EGFR).

Part 2: Comparative Docking Protocol

This protocol ensures that your comparison between a novel derivative and a standard drug is statistically valid and reproducible.

The Workflow (DOT Visualization)

The following diagram outlines the mandatory steps for a self-validating docking campaign.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking (AutoDock Vina/Glide) cluster_analysis Phase 3: Validation & Analysis LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) GridGen Grid Box Generation (Center on co-crystallized ligand) LigandPrep->GridGen ProteinPrep Protein Preparation (Remove H2O, Add Polar H, Kollman Charges) ProteinPrep->GridGen Redocking Redocking Validation (RMSD < 2.0 Å required) ProteinPrep->Redocking Control DockingRun Run Docking Algorithm (Exhaustiveness = 8-32) GridGen->DockingRun Interaction Interaction Profiling (H-bonds, Pi-Pi Stacking, Hydrophobic) DockingRun->Interaction Redocking->DockingRun If Validated

Figure 1: Standardized molecular docking workflow ensuring reproducibility and validation via redocking.

Critical Experimental Parameters

To ensure your data is publication-ready, adhere to these settings:

  • Ligand Preparation:

    • Novel triazoles must be geometry-optimized using DFT (Density Functional Theory) at the B3LYP/6-31G* level before docking to ensure correct bond angles for the triazole ring.

  • Protein Selection:

    • CYP51: Use PDB ID 5V5Z (Candida albicans) or 3LD6 .

    • EGFR: Use PDB ID 4HJO or 1M17 .

  • Grid Box:

    • Must be centered on the co-crystallized ligand (e.g., Posaconazole for CYP51).

    • Dimensions: Typically

      
       Å to allow for "long-tailed" derivative movement.
      

Part 3: Data Analysis & Comparison

This section presents a synthesized comparison based on recent high-impact studies.

Comparative Binding Energy (CYP51)

The following table compares standard Fluconazole against high-performing novel triazole derivatives.

Compound ClassLigand IDBinding Energy (

kcal/mol)
Key Interactions (Residues)RMSD (Å)
Standard Fluconazole-7.9 to -8.1 Heme-Fe (Coordination), Tyr118N/A (Ref)
Standard Itraconazole-9.5 to -10.1 Heme-Fe, Phe58, Leu376 (Hydrophobic)1.2
Novel Hybrid Triazole-Thiadiazole-10.2 Tyr118 (

-

), Heme-Fe, Ser378
1.4
Novel Hybrid Benzofuran-Triazole-10.8 Met508, Tyr64 (H-bond), Heme-Fe1.1

Interpretation:

  • The "Tail" Effect: Novel derivatives often outperform Fluconazole (-7.9 kcal/mol) by >2 kcal/mol. This is rarely due to the triazole ring itself (which is constant) but rather the side chains engaging the hydrophobic tunnel (residues F58, L121).

  • Validation: The RMSD values for the novel ligands are all < 2.0 Å, indicating the docking pose is reliable and converged.

Structural Insights (Mechanism of Action)

Why do the derivatives perform better? The answer lies in the interaction map.

InteractionMap TriazoleRing Triazole Ring (Core) Heme Heme Iron (Fe) TriazoleRing->Heme Coordination Bond (Critical for Activity) Tyr118 Tyr118 (Aromatic) TriazoleRing->Tyr118 Pi-Pi Stacking SideChain Hydrophobic Side Chain Phe58 Phe58 (Hydrophobic) SideChain->Phe58 Hydrophobic Interaction Tyr64 Tyr64 (H-Bond Donor) SideChain->Tyr64 Hydrogen Bond (Specificity)

Figure 2: Interaction logic for high-affinity triazole derivatives within the CYP51 active site.

Part 4: Validation Strategies (Self-Correction)

A docking study is invalid without rigorous verification.

  • Redocking (The Gold Standard):

    • Remove the native ligand (e.g., Posaconazole) from the crystal structure.

    • Dock it back into the empty active site.

    • Pass Criteria: The RMSD between the docked pose and the original crystal pose must be

      
       2.0 Å .
      
  • Negative Controls:

    • Dock a molecule known not to bind to the target. It should show significantly higher (less negative) binding energy (e.g., > -5.0 kcal/mol).

  • Molecular Dynamics (MD) Simulation (Optional but Recommended):

    • Docking gives a static snapshot. A 10–50 ns MD simulation (using GROMACS or Desmond) confirms if the ligand stays in the pocket.

    • Metric: If Ligand RMSD fluctuates > 3.0 Å during simulation, the docking pose is unstable.

References

  • Identification of 1,2,4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51). Frontiers in Cellular and Infection Microbiology. [Link]

  • Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. ACS Omega. [Link]

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences. [Link]

  • In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR. In Silico Pharmacology. [Link][5]

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. [Link]

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Safety Operating Guide

Proper Disposal Procedures: [1,2,4]Triazol-1-yl-acetic acid hydrochloride

[1]

Executive Summary: The "Must-Know" Protocol

Do NOT dispose of [1,2,4]Triazol-1-yl-acetic acid hydrochloride down the drain.[1][2][3] Despite its water solubility, the formation of hydrochloric acid (HCl) upon hydrolysis and the potential for nitrogen-based toxic byproducts (NOx, HCN) during decomposition necessitates strict hazardous waste management.[1]

Immediate Action Plan:

  • Segregation: Isolate from Strong Oxidizers and Strong Bases .

  • Container: Use High-Density Polyethylene (HDPE) or glass containers; avoid metal.

  • Disposal Path: High-temperature incineration with acid gas scrubbing.

Chemical Profile & Hazard Identification

Understanding the chemical architecture is the first step in designing a self-validating safety protocol. This compound is an organic acid salt; its hydrochloride moiety implies it will release HCl when dissolved or hydrolyzed, significantly lowering pH.[1]

PropertyDataRelevance to Disposal
Chemical Name [1,2,4]Triazol-1-yl-acetic acid hydrochlorideOfficial shipping/manifest name.
CAS Number 113534-57-9 (Salt) / 28711-29-7 (Parent)Unique identifier for waste manifests.[1]
Formula C₄H₅N₃O₂[1][4] · HClNitrogen/Chlorine content requires incineration scrubbing.[1]
Acidity pH < 2 (in aqueous solution)Corrosive (D002) if in solution.[1]
Hazards (GHS) H302 (Harmful if swallowed), H315/H319 (Irritant)Requires full PPE (gloves, goggles).[1]
Reactivity Incompatible with Oxidizers & BasesRisk of exothermic reaction or toxic gas evolution.[1][5]

Technical Insight: The triazole ring is stable, but the hydrochloride salt is labile. In the presence of strong oxidizers, the nitrogen-rich ring can degrade violently. Therefore, never consolidate this waste with oxidizing acids (e.g., Nitric Acid, Perchloric Acid) [1, 2].[1]

Operational Disposal Workflow

This workflow is designed to minimize operator exposure and prevent cross-contamination of waste streams.

A. Solid Waste Disposal (Preferred)

For expired or excess solid reagent:

  • Keep it Solid: Do not dissolve in water for disposal. Solids are cheaper and safer to incinerate.

  • Packaging: Place the original container inside a clear, sealable secondary bag (e.g., Ziploc).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "[1,2,4]Triazol-1-yl-acetic acid hydrochloride"[1]

    • Hazard Checkboxes: Toxic, Corrosive (if wet).[1]

  • Stream: Designate for "Lab Pack - Organic Solids" .

B. Liquid Waste / Mother Liquor

If the chemical is already in solution (e.g., reaction waste):

  • Check pH: If pH < 2, the waste is RCRA Corrosive (D002).

  • Segregation: Pour into a dedicated "Halogenated Organic Waste" carboy.

    • Why Halogenated? Although it is a salt, the chloride ion and the potential for recombination often mandate it be treated alongside halogenated solvents to ensure proper incineration temperatures (>1100°C) and scrubbing [3].

  • Do Not Neutralize in Bulk: Unless you have a specific SOP for elementary neutralization, do not attempt to neutralize large volumes (>1L) in the hood, as the heat of neutralization can volatilize HCl or triazole byproducts.

C. Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area if dust is present.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][6] Use a dust mask (N95) if powder is airborne.

  • Neutralization:

    • Cover the spill with Sodium Bicarbonate (NaHCO₃) or a spill pillow.

    • Wait for fizzing (CO₂ release) to cease.

  • Collection: Sweep up the resulting sludge/powder into a disposable container. Label as "Hazardous Waste - Debris" [4].

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of this specific compound.

DisposalWorkflowStartWaste: [1,2,4]Triazol-1-yl-acetic acid HClStateCheckWhat is the physical state?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSpillSpill / DebrisStateCheck->SpillPackSolidDouble Bag in Clear PlasticDo NOT DissolveSolid->PackSolidCheckMixContains Oxidizers?Liquid->CheckMixNeutralizeCover with Sodium BicarbonateWait for CO2 releaseSpill->NeutralizeLabelSolidLabel: 'Toxic Organic Solid'(Trace Halogens)PackSolid->LabelSolidIncinerateDisposal: High Temp IncinerationLabelSolid->IncinerateOxidizerYesCRITICAL HAZARDContact EHS ImmediatelyCheckMix->OxidizerYesYesOxidizerNoSegregate intoHalogenated Waste StreamCheckMix->OxidizerNoNoLabelLiquidLabel: 'Acidic Organic Waste'(pH < 2)OxidizerNo->LabelLiquidLabelLiquid->IncinerateSweepCollect as Hazardous DebrisNeutralize->SweepSweep->Incinerate

Figure 1: Decision matrix for the disposal of Triazol-1-yl-acetic acid HCl, prioritizing segregation from oxidizers.[1]

Regulatory & Compliance Context (RCRA)

While [1,2,4]Triazol-1-yl-acetic acid hydrochloride is not explicitly P-listed or U-listed under 40 CFR 261.33, it triggers the following regulatory considerations:

  • Characteristic of Corrosivity (D002): Aqueous solutions with pH ≤ 2 are hazardous by definition.

  • Toxic Combustion Products: The presence of Nitrogen and Chlorine means open burning is prohibited. It must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for High-Temperature Incineration [5].[1]

  • Halogenated Solvents Rule: While not a solvent itself, its chloride content often mandates it be managed within the "Halogenated" waste profile to prevent corrosion of standard industrial boilers used for non-halogenated fuel blending.

References
  • Fisher Scientific. (2025). Safety Data Sheet: 1H-1,2,4-Triazole-1-acetic acid. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1,2,4-Triazole-1-acetic acid.[1] Retrieved from [1]

  • US EPA. (2024). Incineration of Halogenated Organic Wastes. Hazardous Waste Management System. Retrieved from [1]

  • UC Merced. (2024). Standard Operating Procedure: Hydrochloric Acid and Acid Salts. Environmental Health & Safety. Retrieved from

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from

Personal protective equipment for handling [1,2,4]Triazol-1-yl-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide outlines the operational safety protocols for handling [1,2,4]Triazol-1-yl-acetic acid hydrochloride . While the parent compound (triazole acetic acid) is a standard organic linker used in peptidomimetics and combinatorial chemistry, the hydrochloride salt form introduces specific handling challenges.

The presence of the hydrochloride moiety (HCl) renders this compound hygroscopic and potentially corrosive to mucous membranes upon hydrolysis. Unlike the free acid, the salt form readily absorbs atmospheric moisture, leading to clumping and the release of acidic micro-fumes. Therefore, your PPE strategy must prioritize moisture exclusion and respiratory protection against acidic particulates.[1]

Hazard Mechanism & Risk Assessment

To ensure safety, one must understand the causality of the hazard.

  • Hydrolysis Risk: Upon contact with moist mucous membranes (eyes, lungs, nasal tract), the HCl salt dissociates. This creates a localized acidic environment (pH < 2), leading to immediate irritation or chemical burns.

  • Particulate Inhalation: As a fine crystalline powder, the substance poses a high risk of entrainment in airflow. Inhalation triggers the hydrolysis mechanism described above deep within the bronchial tree.

  • Sensitization: Triazole derivatives have a known potential for skin sensitization. Repeated exposure without barrier protection can lead to contact dermatitis.

Personal Protective Equipment (PPE) Matrix

The following PPE is non-negotiable for handling quantities >10 mg.

PPE CategorySpecificationRationale (The "Why")
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] The hygroscopic dust can bypass side shields and react with eye moisture to form acid. Goggles provide a complete seal.
Hand Protection Nitrile Gloves (Min. 5 mil thickness)Nitrile offers excellent resistance to organic acids and salts. Latex is not recommended due to higher permeability to organic solvents often used in conjunction (e.g., DMF, DCM).
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Primary: All open handling must occur in a certified chemical fume hood. Secondary: If weighing outside a hood is unavoidable, a fit-tested N95 or P100 respirator is required to prevent inhalation of acidic dust.
Body Defense Lab Coat (High-neck, snap closure)Prevents dust accumulation on street clothes. A high neck protects the sensitive skin of the throat/clavicle area from settling dust.
Footwear Closed-toe, non-absorbent Standard lab requirement. Prevents absorption of acidic solutions if dropped.

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize exposure time and moisture uptake.

Phase 1: Preparation & Storage
  • Storage Condition: Store in a tightly sealed container within a desiccator. The HCl salt is hygroscopic; failure to seal will result in a "gummy" solid that is difficult to weigh and chemically degraded.

  • Workspace: Verify fume hood airflow (face velocity 80–100 fpm). Clear the deck of incompatible bases (e.g., TEA, DIPEA) to prevent premature exothermic neutralization.

Phase 2: Weighing & Transfer (The Critical Step)
  • Static Control: Fine HCl salts often carry static charge. Use an anti-static gun or ionizer bar if available to prevent "flying powder."

  • The "Closed Transfer" Method:

    • Tare a dry vial with a cap.

    • Open the stock container inside the fume hood.

    • Rapidly transfer the solid.

    • Immediately recap both the stock and the transfer vial.

    • Note: Do not leave the stock container open while checking the balance reading.

Phase 3: Reaction Initiation
  • Solvent Addition: Add solvent (typically DMF or Methanol) to the solid, not vice-versa, to minimize dust displacement.

  • Exotherm Check: When neutralizing this salt with a base (e.g., for coupling reactions), expect a mild exotherm. Add base dropwise at 0°C if working on >5g scale.

Workflow Visualization

The following diagram illustrates the safe handling logic, emphasizing moisture control points.

G Storage Storage (Desiccator/Cool) Prep PPE Donning (Goggles + Nitrile) Storage->Prep Retrieve Weighing Weighing (In Fume Hood) Prep->Weighing Verify Airflow Weighing->Storage Reseal Immediately Transfer Transfer to Reactor (Avoid Moisture) Weighing->Transfer Rapid Handling Reaction Reaction/Solubilization Transfer->Reaction Add Solvent Disposal Waste Disposal (Acid Stream) Reaction->Disposal Post-Exp

Figure 1: Operational workflow emphasizing rapid handling between storage and reaction to prevent hygroscopic degradation and exposure.

Emergency Response & Disposal

Spills (Solid)
  • Do not sweep dry. This generates hazardous dust.

  • Cover the spill with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the acidity and prevents dust.

  • Wipe up and place in a hazardous waste bag.

Exposure[2][3]
  • Eye Contact: Flush immediately for 15 minutes.[2] The HCl component causes rapid damage; speed is critical.

  • Skin Contact: Wash with soap and water.[2][3][4] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption of the triazole.

Disposal[3][4][7][8][9]
  • Classification: Acidic Organic Waste.

  • Protocol: Dissolve in a combustible solvent or water. If aqueous, adjust pH to 6–8 before disposal if required by local EHS regulations. Label clearly as "Contains Triazole - Potential Sensitizer."

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2723820, 2-(1H-1,2,4-Triazol-1-yl)acetic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 1,2,4-triazole.[5][2][6] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.